3-Nitrophenyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6(4-7)8-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXLKSZOAWNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063059 | |
| Record name | Benzene, 1-isothiocyanato-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-82-6 | |
| Record name | 3-Nitrophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isothiocyanato-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isothiocyanato-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isothiocyanato-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isothiocyanato-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Nitrophenyl Isothiocyanate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Nitrophenyl isothiocyanate (3-NITC) is an organic compound featuring two highly reactive functional groups: an isothiocyanate (-N=C=S) and a nitro group (-NO2) on a benzene ring. This unique structure makes it a valuable reagent and building block in various scientific domains. The electrophilic isothiocyanate group readily reacts with primary amines, forming the basis for its application in peptide sequencing and bioconjugation. Simultaneously, the nitroaromatic moiety serves as a bioreductive trigger, a feature of significant interest in the development of hypoxia-activated prodrugs for targeted cancer therapy. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and key applications of this compound, complete with experimental protocols and workflow diagrams to support its practical use in research and development.
Chemical Structure and Identification
This compound, also known as 1-isothiocyanato-3-nitrobenzene, consists of a central phenyl ring substituted with an isothiocyanate group and a nitro group at the meta (1,3) positions.[1] The isothiocyanate functional group (-N=C=S) is characterized by a nearly linear arrangement.[2] The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and the isothiocyanate moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 3529-82-6[3][4][5] |
| Molecular Formula | C₇H₄N₂O₂S[3][4][5][6] |
| IUPAC Name | 1-isothiocyanato-3-nitrobenzene[4] |
| Synonyms | m-Nitrophenyl isothiocyanate, 3-NITC[4] |
| InChI Key | OEZXLKSZOAWNJU-UHFFFAOYSA-N[3][4] |
| SMILES | O=N(=O)c1cccc(N=C=S)c1[3] |
| PubChem CID | 77051 |
Physicochemical Properties
3-NITC is a solid at room temperature and is noted to be sensitive to moisture.[4][7] Its key physical and chemical properties are summarized below.
Table 2: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Molecular Weight | 180.18 g/mol [3][4][5] |
| Melting Point | 57-60 °C[1][4][5][7] |
| Boiling Point | 277.5 °C (rough estimate)[4][7] |
| Density | 1.4360 g/cm³ (rough estimate)[4][7] |
| Water Solubility | 50.45 mg/L (at 25 °C)[4][7] |
| Storage Temperature | 2-8 °C[4][7] |
| Appearance | White to yellow powder[8] |
Synthesis and Reactivity
Synthesis
This compound can be synthesized from its corresponding primary amine, 3-nitroaniline.[1] A common laboratory method involves the reaction of the amine with carbon disulfide to form an intermediate dithiocarbamate salt, which is then treated with a desulfurylating agent to yield the isothiocyanate.[9][10]
Experimental Protocol: Synthesis from 3-Nitroaniline
This protocol is adapted from general procedures for isothiocyanate synthesis.[6][9]
-
Reaction Setup: In a flask, dissolve 3-nitroaniline (1.0 eq) and a base such as triethylenediamine (0.3 eq) or potassium carbonate (2.0 eq) in a suitable solvent like toluene or aqueous media.[6][9]
-
Dithiocarbamate Formation: Add carbon disulfide (CS₂, 1.2 eq) dropwise to the stirring mixture at room temperature. Continue stirring for several hours (e.g., 2-10 hours) until the amine is consumed, which can be monitored by HPLC or TLC.[6][9] This step forms the intermediate dithiocarbamate salt.
-
Desulfurylation: Cool the mixture to 0 °C. Slowly add a solution of a desulfurylation reagent, such as tosyl chloride or cyanuric chloride (TCT), dissolved in a suitable solvent (e.g., CH₂Cl₂).[9]
-
Work-up and Isolation: After the reaction is complete, the mixture is typically basified and the organic layer is separated. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield this compound.
Reactivity
The chemistry of 3-NITC is dominated by its two functional groups:
-
Isothiocyanate Group: The carbon atom in the -N=C=S group is electrophilic and is susceptible to attack by nucleophiles.[2] It reacts readily with primary amines to form stable N,N'-disubstituted thiourea derivatives. This reaction is fundamental to its use in bioconjugation and peptide chemistry.
-
Nitro Group: The aromatic nitro group is relatively stable but can be reduced to an amino group (-NH₂) under specific conditions, particularly in low-oxygen (hypoxic) environments by cellular reductases.[11] This bioreductive property is central to its application in designing hypoxia-activated prodrugs.[11][12]
Applications in Research and Development
Peptide Sequencing: The Edman Degradation
The Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide from its N-terminus.[13][14] The process uses an isothiocyanate, classically phenyl isothiocyanate (PITC), to sequentially label and cleave the N-terminal amino acid. 3-NITC can function as an analogue in this process.
The method involves a three-step cycle:
-
Coupling: The peptide is treated with the isothiocyanate under mildly alkaline conditions to label the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.[13][14]
-
Cleavage: The reaction conditions are switched to acidic, which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[13]
-
Conversion & Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC).[13][15] The cycle is then repeated on the shortened peptide.
Protein Labeling and Conjugation
The reactivity of the isothiocyanate group with primary amines (such as the N-terminus or the side chain of lysine residues) makes it an effective tool for protein labeling.[16][17] While 3-NITC itself is not a reporter molecule, it can be incorporated into more complex structures or used as a crosslinker. The general protocol for labeling proteins with isothiocyanates like FITC is directly applicable.
Experimental Protocol: General Protein Labeling
This protocol is adapted from standard procedures for labeling proteins with isothiocyanate reagents.[16][18][19]
-
Protein Preparation: Prepare the protein solution (typically 2-10 mg/mL) in an amine-free buffer with a pH of 8.5-9.0, such as 0.1 M sodium carbonate buffer.[18][20] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against the labeling buffer first.[17][18]
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent (e.g., 3-NITC or a derivative) in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[18][20]
-
Labeling Reaction: Slowly add a calculated molar excess of the isothiocyanate solution to the stirring protein solution. The optimal ratio depends on the protein and must be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-8 hours at room temperature or 4°C, protected from light.[17][20]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or ammonium chloride, to a final concentration of ~50 mM.[20]
-
Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting or gel filtration column, collecting the fractions containing the labeled protein.[17][18]
Role in Drug Development: Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[11] This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds, like 3-NITC, are key components of hypoxia-activated prodrugs (HAPs).[11]
Under normal oxygen conditions (normoxia), the nitro group is stable, and the attached drug is inactive. In the hypoxic tumor environment, cellular reductase enzymes reduce the nitro group to a hydroxylamine or an amine.[11] This electronic transformation can trigger a fragmentation or rearrangement of the linker, releasing the active cytotoxic drug selectively at the tumor site. This approach aims to increase therapeutic efficacy while minimizing side effects on healthy, well-oxygenated tissues.[11]
Safety and Handling
This compound is classified as a corrosive and moisture-sensitive compound.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Vapors can be irritating to mucous membranes.[21] Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C, to prevent degradation.[4]
Conclusion
This compound is a versatile chemical tool with significant utility for researchers in chemistry, biology, and medicine. Its well-defined reactivity allows for straightforward application in established techniques like Edman degradation and protein bioconjugation. Furthermore, its inherent bioreductive properties position it as a valuable component in the innovative field of targeted drug delivery, particularly for developing next-generation cancer therapies. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for leveraging its full potential in scientific discovery and drug development.
References
- 1. This compound | 3529-82-6 [chemicalbook.com]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. This compound [stenutz.eu]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3529-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound CAS#: 3529-82-6 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 18. abcam.co.jp [abcam.co.jp]
- 19. assaygenie.com [assaygenie.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Synthesis of 3-Nitrophenyl Isothiocyanate from 3-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-Nitrophenyl isothiocyanate, a key building block in organic synthesis, from its precursor, 3-nitroaniline. This document details the prevalent synthetic methodologies, presents quantitative data, and offers detailed experimental protocols.
Introduction
This compound (m-Nitrophenyl isothiocyanate) is an organic compound featuring both a nitro group and an isothiocyanate functional group attached to a benzene ring.[1][2] This arrangement makes it a valuable intermediate in the synthesis of a variety of compounds, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the isothiocyanate group (-N=C=S), which readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for its use in creating thiourea derivatives and various heterocyclic compounds.[1][2] The synthesis of this compound typically starts from 3-nitroaniline, a readily available commercial chemical.[3][4]
The conversion of a primary aromatic amine, such as 3-nitroaniline, into an isothiocyanate is a fundamental transformation in organic chemistry. Several methods have been established, with the most common approaches involving either the use of thiophosgene or, more frequently, carbon disulfide followed by a desulfurization step.[5][6] The choice of method often depends on factors such as scale, safety considerations (thiophosgene is highly toxic), and the electronic nature of the aniline substrate.[6][7] For electron-deficient anilines like 3-nitroaniline, certain methods may offer superior yields and fewer side products.[8][9]
Core Synthetic Pathways
The synthesis of this compound from 3-nitroaniline primarily follows two well-established pathways. Both routes begin with the nucleophilic attack of the amino group of 3-nitroaniline on a thiocarbonyl donor.
2.1. The Thiophosgene Method
This is a direct and often high-yielding method for converting primary amines to isothiocyanates. The reaction involves the treatment of the amine with thiophosgene (CSCl₂) in the presence of a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HCl produced.[5][10]
-
Mechanism: The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates a molecule of HCl to yield the isothiocyanate.
While effective, this method is increasingly avoided in many laboratories due to the high toxicity, volatility, and expense of thiophosgene.[7]
2.2. The Carbon Disulfide Method
This is the most common and generally safer alternative to the thiophosgene method.[6] It is a two-step process that can often be performed in a single pot ("one-pot synthesis").[11]
-
Step 1: Dithiocarbamate Salt Formation: 3-nitroaniline is reacted with carbon disulfide (CS₂) in the presence of a base (such as triethylamine, ammonia, or potassium carbonate) to form an intermediate dithiocarbamate salt.[5][12]
-
Step 2: Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur moiety and form the isothiocyanate. A variety of reagents can be used for this step, including lead nitrate, ethyl chloroformate, tosyl chloride, or sodium persulfate.[5]
The overall reaction pathway for the carbon disulfide method is depicted below.
Caption: Reaction pathway from 3-nitroaniline to this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various reported synthetic protocols for the conversion of anilines to isothiocyanates, providing a comparative overview of reaction conditions and yields.
| Method | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Method 1 | Carbon Disulfide, Triethylenediamine | Triethylenediamine | Toluene | 20 | 10 | 64.7 | [13] |
| Method 2 | Thiophosgene | Sat. aq. NaHCO₃ | Dichloromethane | Room Temp. | 1 | - | [10] |
| Method 3 | Carbon Disulfide, Cyanuric Trichloride (TCT) | K₂CO₃ | Water / CH₂Cl₂ | 0 - RT | ~4 | - | [11][14] |
| Method 4 | Phenyl Chlorothionoformate | Solid NaOH | Dichloromethane | Room Temp. | ~0.5 | High (up to 92% for 4-nitroaniline) | [8][9] |
| Method 5 | Carbon Disulfide, Tosyl Chloride | Triethylamine | Acetonitrile | - | 0.5 | High (75-97%) | [5][12] |
| Note: Yields can be highly substrate-dependent. Data for 4-nitroaniline is included as a close analogue for electron-deficient anilines. |
Detailed Experimental Protocols
The following protocols are detailed methodologies adapted from the literature for the synthesis of this compound.
4.1. Protocol 1: Carbon Disulfide and Triethylenediamine Method
This protocol is adapted from a procedure specifically for the synthesis of this compound.[13]
-
Step 1: Dithiocarbamate Salt Formation
-
To a 50 mL round-bottom flask, add 3-nitroaniline (15.0 mmol, 2.07 g) and triethylenediamine (4.62 mmol, 0.52 g).
-
Add 10.0 mL of toluene to the flask and begin stirring at room temperature (20 °C).
-
Slowly add a solution of carbon disulfide (0.90 mL, 15.0 mmol).
-
Continue stirring the mixture at room temperature for 10 hours. During this time, a solid precipitate of the 3-nitrophenyl dithiocarbamate triethylenediammonium salt will form.
-
Filter the resulting solid and air dry it to yield a yellow powder. The reported yield for this intermediate step is approximately 64.7%.[13]
-
-
Step 2: Conversion to Isothiocyanate Note: The direct conversion from the isolated salt requires a subsequent desulfurization step, often with reagents like phosgene, ethyl chloroformate, or tosyl chloride, which is a common second step in these syntheses.[5][7]
4.2. Protocol 2: General Thiophosgene Method
This protocol is a general procedure for the synthesis of isothiocyanates using thiophosgene and can be applied to 3-nitroaniline.[10] Caution: Thiophosgene is highly toxic and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Charge a 100 mL round-bottom flask with 3-nitroaniline (5.0 mmol, 0.69 g).
-
Add 25 mL of dichloromethane (CH₂Cl₂) and 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir the biphasic mixture vigorously.
-
Slowly add thiophosgene (6.0 mmol, 0.46 mL) to the stirring mixture at room temperature.
-
Continue stirring for 1 hour.
-
Separate the two phases using a separatory funnel.
-
Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound via the carbon disulfide method.
Caption: Generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-nitroaniline is a well-documented transformation crucial for accessing a range of more complex molecules in drug discovery and materials science. While the thiophosgene method offers a direct route, the carbon disulfide method is generally preferred due to significantly lower toxicity and operational hazards. The choice of desulfurizing agent in the latter method can be optimized to achieve high yields, particularly for electron-deficient substrates like 3-nitroaniline. The protocols and data presented in this guide offer a solid foundation for researchers to successfully and safely perform this important synthesis.
References
- 1. This compound | 3529-82-6 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 3529-82-6 [m.chemicalbook.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 8. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. rsc.org [rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Nitrophenyl Isothiocyanate: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitrophenyl isothiocyanate, a versatile reagent in organic synthesis and a valuable building block in the development of novel therapeutic agents. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of biologically active thiourea derivatives. The content is structured to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound (3-NPI) is an aromatic organic compound featuring both a nitro group and an isothiocyanate functional group. The electrophilic nature of the isothiocyanate carbon makes it highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of stable thiourea linkages. This reactivity is the cornerstone of its utility in synthetic chemistry. The presence of the nitro group modifies the electronic properties of the phenyl ring, influencing its reactivity and providing a potential site for further chemical transformations. This guide will delve into the key technical aspects of 3-NPI, offering practical information for its use in a research setting.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 3529-82-6 | [1][2] |
| Molecular Formula | C₇H₄N₂O₂S | [2] |
| Molecular Weight | 180.18 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 57-60 °C (lit.) | |
| Boiling Point | 277.5°C (rough estimate) | [2] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Water: 50.45mg/L (25 ºC) | [2] |
| Sensitivity | Moisture Sensitive | [1][2] |
Synthesis of this compound
This compound can be synthesized from 3-nitroaniline.[3][4] The following protocol is a representative method for the synthesis of aryl isothiocyanates and can be adapted for the preparation of 3-NPI.
Experimental Protocol: Synthesis from 3-Nitroaniline
This two-step, one-pot synthesis involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the isothiocyanate.[5]
Materials:
-
3-Nitroaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitroaniline (20 mmol) and potassium carbonate (40 mmol) in water.
-
To the stirring suspension, add carbon disulfide (24 mmol) dropwise at room temperature.
-
Stir the mixture vigorously for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting amine.
-
-
Desulfurization to Isothiocyanate:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Prepare a solution of cyanuric chloride (10 mmol) in dichloromethane.
-
Add the cyanuric chloride solution dropwise to the cold, stirring reaction mixture.
-
Continue stirring the biphasic mixture for an additional 30 minutes at 0°C.
-
Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Applications in Research and Drug Discovery
The primary application of this compound in a research context is as a versatile building block for the synthesis of more complex organic molecules, particularly those with potential biological activity.[3][4]
Synthesis of Thiourea Derivatives
The reaction of 3-NPI with primary or secondary amines is a straightforward and high-yielding method to produce N,N'-disubstituted thioureas.[5] These thiourea derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.
General Reaction Scheme:
Reaction of 3-NPI with an amine to form a thiourea derivative.
Role in the Synthesis of Bioactive Heterocycles
This compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it is a key reagent in the preparation of 2-[(3-nitrophenyl)amino]naphtho[2,1-b]furo-5H-[3,2-d][2]thiadiazolo[3,2-a]pyrimidin-5-one and 5-methyl-3-(3-nitrophenyl)-2-thiooxazolidin-4-one.[4] The nitro group in these structures is often incorporated with the prospect of it contributing to the biological activity of the final molecule, as nitroaromatic compounds are a feature of numerous approved drugs.[6]
Experimental Workflow: Synthesis and Biological Evaluation
While this compound itself is not typically a direct modulator of signaling pathways, it is an integral part of the workflow for the discovery of new bioactive compounds. The following diagram illustrates a typical experimental workflow, from the synthesis of a thiourea derivative using 3-NPI to its initial biological evaluation.
Workflow for the synthesis and evaluation of bioactive thioureas.
Conclusion
This compound is a readily accessible and highly useful reagent for researchers in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in the formation of thioureas, provides a reliable method for the construction of diverse molecular libraries for biological screening. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in the pursuit of novel scientific discoveries and the development of new therapeutic agents.
References
- 1. parchem.com [parchem.com]
- 2. 3529-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 3529-82-6 [chemicalbook.com]
- 4. alkalisci.com [alkalisci.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
3-Nitrophenyl Isothiocyanate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Nitrophenyl isothiocyanate (3-NPI). Understanding these core physicochemical properties is critical for the effective use of this reagent in research, particularly in the fields of chemical biology and drug discovery, where it serves as a valuable building block for the synthesis of various bioactive molecules. This document summarizes available quantitative data, outlines detailed experimental protocols for in-house assessment, and discusses the key factors influencing the compound's stability.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| Melting Point | 57-60 °C (lit.) | [1] |
| Appearance | Crystalline solid | |
| Storage Temperature | 2-8°C | |
| Primary Sensitivity | Moisture Sensitive |
Solubility Profile
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 50.45 mg/L |
A detailed investigation into the solubility of this compound in commonly used organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Ethanol, and Methanol is recommended for specific applications.
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
The solubility is calculated from the concentration of the saturated solution.
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
This compound is known to be sensitive to moisture. Isothiocyanates, as a chemical class, can also be susceptible to degradation under various conditions, including exposure to high temperatures, certain pH environments, and light.
Key Factors Influencing Stability:
-
Moisture/Hydrolysis: The isothiocyanate functional group is susceptible to hydrolysis, which can lead to the formation of the corresponding amine (3-nitroaniline) and other degradation products. This reaction is often accelerated in the presence of moisture and at non-neutral pH.
-
Temperature: Elevated temperatures can promote the degradation of isothiocyanates. Thermal decomposition may lead to the formation of various byproducts.[2] For other isothiocyanates, thermal degradation in aqueous solutions has been shown to produce corresponding amines and N,N'-disubstituted thioureas.[3]
-
pH: The stability of the isothiocyanate group can be pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis and other degradation reactions. Studies on other isothiocyanates have shown that their stability in aqueous media is influenced by the pH of the buffer.[4]
-
Light: While specific photostability data for this compound is not available, aromatic nitro compounds can be light-sensitive. It is, therefore, advisable to protect the compound from prolonged exposure to light.
Experimental Protocol: Assessment of Aqueous Stability
This protocol outlines a method to assess the stability of this compound in aqueous buffered solutions over time.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable organic solvent for stock solution preparation
-
Thermostatic incubator
-
HPLC system with a UV-Vis detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable, dry organic solvent (e.g., acetonitrile).
-
-
Incubation:
-
Add a small aliquot of the stock solution to each of the aqueous buffers to achieve a final desired concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.
-
Incubate the solutions in sealed vials at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or another suitable solvent.
-
Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH condition.
-
Determine the degradation rate and half-life of the compound under each condition.
-
Logical Flow for Stability Assessment
References
An In-depth Technical Guide to the Mechanism of Action of 3-Nitrophenyl Isothiocyanate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrophenyl isothiocyanate (3-NPI) is a versatile reagent in organic synthesis, primarily utilized for the preparation of a wide array of thiourea derivatives. Its reactivity is governed by the electrophilic nature of the isothiocyanate functional group, which is significantly enhanced by the presence of the electron-withdrawing nitro substituent on the phenyl ring. This guide delves into the core mechanism of action of 3-NPI in organic reactions, with a focus on its reactions with nucleophiles. It provides a comprehensive overview of its reactivity, supported by available quantitative data, detailed experimental protocols for the synthesis of thioureas, and visualizations of the reaction mechanism and experimental workflow. This document serves as a technical resource for researchers and professionals employing 3-NPI in their synthetic endeavors.
Core Mechanism of Action: Nucleophilic Addition
The principal mechanism of action of this compound in organic reactions is the nucleophilic addition to the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the nitrogen and sulfur atoms, as well as the nitro group on the aromatic ring.
The reaction is initiated by the attack of a nucleophile, most commonly a primary or secondary amine, on the electrophilic carbon of the isothiocyanate. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes proton transfer to yield a stable thiourea derivative. The reaction is typically carried out under mild conditions and is known for its high efficiency and broad substrate scope.[1]
The presence of the nitro group in the meta position of the phenyl ring plays a crucial role in modulating the reactivity of the isothiocyanate. As an electron-withdrawing group, it increases the electrophilicity of the isothiocyanate carbon, making 3-NPI more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate.[2]
Quantitative Data on Reactivity
For a comparative perspective, the table below presents kinetic data for the reaction of the isomeric p-nitrophenyl isothiocyanate with a primary amine, which demonstrates the activating effect of the nitro group.
| Isothiocyanate | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| p-Nitrophenyl isothiocyanate | n-Butylamine | Diethyl Ether | 1.23 x 10⁻² | [2] |
| Phenyl isothiocyanate | Diglycine | Water (pH 8.5) | 4.17 x 10⁻² | [2] |
Note: The data for p-nitrophenyl isothiocyanate is provided as a proxy to illustrate the electronic effect of the nitro group. The reactivity of the meta-isomer (3-NPI) is expected to be of a similar order of magnitude.
Experimental Protocols
The following section provides a detailed methodology for a key experiment involving this compound: the synthesis of an N,N'-disubstituted thiourea.
Synthesis of N-(4-chlorophenyl)-N'-(3-nitrophenyl)thiourea
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
To this solution, add 4-chloroaniline (1.0 eq) portion-wise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-(4-chlorophenyl)-N'-(3-nitrophenyl)thiourea.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:
-
Melting Point Determination: To assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S, NO₂).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
Signaling Pathways and Biological Applications
While this compound itself is primarily a synthetic reagent, the broader class of isothiocyanates has been shown to exhibit a range of biological activities and can modulate various cellular signaling pathways. For instance, some isothiocyanates are known to be potent activators of the Nrf2-Keap1 pathway, which plays a critical role in the cellular antioxidant response.[3] This activation is often initiated by the covalent modification of cysteine residues on the Keap1 protein by the electrophilic isothiocyanate group.
However, there is currently no specific evidence in the scientific literature to suggest that this compound directly participates in or modulates specific signaling pathways in a biological context. Its utility in drug development is primarily as a building block for the synthesis of novel thiourea-containing compounds, which may then be screened for biological activity.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its mechanism of action is centered around the nucleophilic addition to the electrophilic isothiocyanate carbon, a reaction that is enhanced by the electron-withdrawing nitro group. This reactivity allows for the efficient synthesis of a diverse range of N,N'-disubstituted thioureas under mild conditions. While specific quantitative kinetic data for 3-NPI remains an area for further investigation, its reactivity can be qualitatively understood and predicted based on established principles of physical organic chemistry. The experimental protocols provided in this guide offer a practical framework for the utilization of 3-NPI in the synthesis of thiourea derivatives for applications in medicinal chemistry and materials science. Further research into the biological activities of thioureas derived from 3-NPI may reveal novel therapeutic agents and expand the utility of this versatile reagent.
References
Spectroscopic Profile of 3-Nitrophenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrophenyl isothiocyanate (C₇H₄N₂O₂S), a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Due to the limited availability of a complete, publicly accessible dataset, this document combines reported data with expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.10 | t | ~2.0 | H-2 |
| ~7.95 | ddd | ~8.0, 2.0, 1.0 | H-4 |
| ~7.60 | t | ~8.0 | H-5 |
| ~7.50 | ddd | ~8.0, 2.0, 1.0 | H-6 |
Note: Predicted values are based on spectral data of structurally similar compounds such as 3-nitroaniline and other substituted phenyl isothiocyanates. The exact chemical shifts and coupling constants may vary based on the solvent and experimental conditions.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-NO₂ |
| ~140 | C-NCS |
| ~135 | C-NCS (Isothiocyanate Carbon) |
| ~130 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
Note: The isothiocyanate carbon signal is often broad and may be difficult to observe due to quadrupolar relaxation.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2200-2000 | Strong, Sharp | Asymmetric N=C=S stretch |
| 1530-1515 | Strong | Asymmetric NO₂ stretch |
| 1355-1345 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C bending |
| ~800-700 | Strong | C-H out-of-plane bending (m-substitution) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 180 | [M]⁺ | Molecular Ion |
| 150 | [M - NO]⁺ | Loss of nitric oxide |
| 134 | [M - NO₂]⁺ | Loss of nitro group |
| 122 | [M - NCS]⁺ | Loss of isothiocyanate group |
| 108 | [C₆H₄N]⁺ | |
| 76 | [C₆H₄]⁺ | Benzene ring fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase the spectrum and reference it to the TMS signal (0.00 ppm) or the residual solvent peak.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Process the FID, phase the spectrum, and reference it to the TMS signal (0.00 ppm) or the solvent signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct infusion source.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Data Acquisition (Electron Ionization - EI):
-
Inject the sample solution into the GC-MS system. The GC will separate the compound from the solvent and any impurities.
-
The compound will then enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and derived information.
The Versatility of 3-Nitrophenyl Isothiocyanate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenyl isothiocyanate (3-NPI) is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group and a nitro (-NO2) moiety. This unique combination of functional groups makes it a valuable and versatile building block in medicinal chemistry for the synthesis of a wide array of heterocyclic and thiourea-based compounds with significant therapeutic potential. The electrophilic nature of the isothiocyanate group allows for facile reactions with nucleophiles, particularly primary and secondary amines, to form thiourea derivatives. The presence of the nitro group can also influence the biological activity of the resulting molecules, often enhancing their efficacy. This technical guide provides an in-depth overview of the applications of 3-NPI in medicinal chemistry, focusing on the synthesis of bioactive derivatives, their quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 3-NPI is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂S | [1][2] |
| Molecular Weight | 180.18 g/mol | [1][2] |
| Appearance | Light yellow crystalline solid | [3] |
| Melting Point | 57-60 °C | [1][2] |
| Boiling Point | ~277.5 °C (rough estimate) | [2] |
| Solubility | 50.45 mg/L in water at 25 °C | [4] |
| CAS Number | 3529-82-6 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Safety and Handling: this compound is classified as corrosive and toxic. It can cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or inhaled[3][5]. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area[3][5].
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key starting material for the synthesis of two major classes of bioactive compounds: thiourea derivatives and heterocyclic compounds.
Thiourea Derivatives
The reaction of 3-NPI with various primary and secondary amines is a straightforward and efficient method to generate a library of N,N'-disubstituted thiourea derivatives. These compounds have demonstrated a broad spectrum of biological activities, most notably anticancer and antimicrobial effects. The presence of the 3-nitrophenyl group is often associated with enhanced cytotoxic activity[6].
Anticancer Activity: Thiourea derivatives incorporating the 3-nitrophenyl moiety have shown significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest[7][8].
Table 1: Anticancer Activity of Selected Thiourea Derivatives of this compound
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines (unspecified) | 2.2 - 5.5 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (chronic myelogenous leukemia) | 6.3 | [9] |
Heterocyclic Compounds
3-NPI is also a valuable precursor for the synthesis of more complex heterocyclic structures, such as tetrahydroisoquinolines and thiadiazoles. These scaffolds are present in many biologically active natural products and synthetic drugs.
Anticancer and Antimicrobial Activities: Tetrahydroisoquinoline and thiadiazole derivatives synthesized using 3-NPI have exhibited promising anticancer and antimicrobial activities.
Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives Synthesized from 3-Nitrophenyl Precursors
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference(s) |
| Compound 3 (a tetrahydroisoquinoline derivative) | HEPG2 (liver cancer) | 31 | [10] |
| Compound 7 (a tetrahydroisoquinoline derivative) | HEPG2 (liver cancer) | 38 | [10] |
| Compound 9c (a tetrahydroisoquinoline derivative) | HCT116 (colon cancer) | 49 | [10] |
Table 3: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Thiadiazole Derivative 7a | Staphylococcus aureus | 0.95 ± 0.22 | [11] |
| Thiadiazole Derivative 7a | Aspergillus flavus | 1.25 ± 0.50 | [11] |
| Thiadiazole Derivative 7b | Staphylococcus aureus | 1.05 ± 0.33 | [11] |
| Thiadiazole Derivative 7b | Aspergillus flavus | 1.55 ± 0.70 | [11] |
| Thiadiazole Derivative 8 | Staphylococcus aureus | 1.25 ± 0.50 | [11] |
| Thiadiazole Derivative 8 | Aspergillus flavus | 1.85 ± 0.80 | [11] |
Experimental Protocols
Synthesis of N,N'-Disubstituted Thiourea Derivatives
This protocol describes the general synthesis of N,N'-disubstituted thioureas from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline derivative)
-
Ethanol or Acetone (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, ¹³C NMR, and elemental analysis[12][13][14].
Synthesis of Tetrahydroisoquinoline Derivatives
This protocol outlines a multi-step synthesis of tetrahydroisoquinoline derivatives starting from precursors that can be derived from 3-nitrophenyl containing compounds.
Step 1: Synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione
-
Reflux a mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone and cyanothioacetamide in ethanol with a catalytic amount of piperidine[8][15].
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to obtain the crude product, which can be purified by recrystallization.
Step 2: S-Alkylation and Cyclization
-
React the product from Step 1 with an N-aryl-2-chloroacetamide in refluxing ethanol in the presence of sodium acetate to yield the corresponding S-alkylated intermediate[8][15].
-
Induce intramolecular Thorpe-Ziegler cyclization by heating the intermediate in ethanol with a catalytic amount of sodium carbonate to form the final tetrahydrothieno[2,3-c]isoquinoline derivative[8][15][16].
-
Purify the final product by recrystallization and characterize using spectroscopic methods.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HEPG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[17].
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin)[17].
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C[17].
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader[17][18].
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in the wells of a 96-well plate[19][20].
-
Prepare a standardized inoculum of the test microorganism and dilute it to the desired final concentration (e.g., 5 x 10⁵ CFU/mL)[19].
-
Add the inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[19][20].
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 3-NPI derivatives, particularly their anticancer activity, are attributed to their ability to modulate key cellular processes.
Induction of Apoptosis
Many thiourea derivatives containing a nitrophenyl group have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are the executioner enzymes of apoptosis[21]. Some derivatives have been observed to cause an increase in the population of cells in the late apoptotic stage[6][11].
Cell Cycle Arrest
In addition to inducing apoptosis, certain 3-NPI derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that some nitrophenyl-containing compounds can arrest the cell cycle at the G2/M phase or the S phase[1][2][7]. This disruption of the normal cell cycle progression is a key mechanism for inhibiting tumor growth.
Visualizations
Experimental Workflow for Drug Discovery using 3-NPI
Caption: A logical workflow for the utilization of 3-NPI in drug discovery.
Proposed Intrinsic Apoptotic Pathway for 3-NPI Derivatives
Caption: A simplified diagram of the intrinsic apoptotic pathway induced by 3-NPI derivatives.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its ability to readily form a diverse range of thiourea and heterocyclic derivatives has led to the discovery of numerous compounds with potent anticancer and antimicrobial activities. The straightforward synthesis, coupled with the significant biological activities of its derivatives, underscores the importance of 3-NPI as a key building block in the development of novel therapeutic agents. Further exploration into the structure-activity relationships and specific molecular targets of 3-NPI derivatives will undoubtedly pave the way for the design of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 17. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Versatility of 3-Nitrophenyl Isothiocyanate: A Building Block for Diverse Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of synthetic organic chemistry and medicinal chemistry, the strategic selection of building blocks is paramount for the efficient construction of novel molecular architectures with desired biological activities. 3-Nitrophenyl isothiocyanate, a readily available aromatic isothiocyanate, has emerged as a versatile and valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its electrophilic isothiocyanate moiety, coupled with the synthetically malleable nitro group, provides a unique platform for constructing diverse five- and six-membered heterocycles, including thiadiazoles, quinazolines, and 1,2,4-triazoles. These heterocyclic cores are prevalent in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound in heterocyclic synthesis, presenting key experimental protocols, quantitative data, and logical workflows to aid researchers in the design and execution of novel synthetic strategies.
Synthesis of Thiourea Derivatives: The Gateway to Heterocycles
The initial and most fundamental reaction of this compound is its facile conversion to N,N'-disubstituted thiourea derivatives upon reaction with primary amines. These thioureas are not merely stable end-products but serve as crucial intermediates for subsequent cyclization reactions to form various heterocyclic systems.
General Experimental Protocol for the Synthesis of 1-Nicotinoyl-3-(3-nitrophenyl)thiourea:
A simple and convenient method for the preparation of 1-nicotinoyl-3-(m-nitrophenyl)-thioureas involves the reaction of a heterocyclic isothiocyanate with 3-nitroaniline in a dimethylformamide medium, resulting in high yields[1].
-
To a solution of nicotinoyl isothiocyanate in dimethylformamide, an equimolar amount of 3-nitroaniline is added.
-
The reaction mixture is stirred at 40-45 °C for 30 minutes.
-
The temperature is then raised to 80 °C, and stirring is continued for 4 hours.
-
After completion, the mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is filtered, washed with water and a 10% hydrochloric acid solution, and dried.
-
The crude product is recrystallized from benzene to afford the pure 1-nicotinoyl-3-(3-nitrophenyl)thiourea.
| Product | Yield | Melting Point (°C) |
| 1-Nicotinoyl-3-(m-nitrophenyl)thiourea | 94.01% | 105-107 |
Table 1: Synthesis of a 3-Nitrophenyl-substituted Thiourea Derivative.[1]
Construction of Five-Membered Heterocycles
1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are a prominent class of five-membered heterocycles known for their diverse biological activities, including anticancer and antimicrobial properties[2][3]. A common synthetic route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of 1,4-disubstituted thiosemicarbazides, which can be readily prepared from this compound and a suitable hydrazide.
General Experimental Protocol for the Synthesis of 1,3,4-Thiadiazoles:
The synthesis of 1,3,4-thiadiazole derivatives can be achieved through a two-step process starting from an appropriate hydrazide and this compound[4].
Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides
-
N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide (0.005 mol) is dissolved in dried methanol (10 mL).
-
A solution of the corresponding isothiocyanate (in this case, this compound, 0.005 mol) in dried methanol (10 mL) is added.
-
The reaction mixture is heated under reflux at 70-80°C for three hours.
-
After cooling, the solvent is evaporated under reduced pressure, and the solid is dried under vacuum.
-
The crude product is purified by crystallization from ethanol.
Step 2: Intramolecular Cyclization to 1,3,4-Thiadiazoles
-
The synthesized 1,4-disubstituted thiosemicarbazide is treated with concentrated sulfuric acid.
-
The reaction mixture is stirred until the precipitate dissolves and then left for 2 hours to cool at room temperature.
-
Finely crushed ice is added to the reaction flask with intensive mixing to precipitate the solid product.
-
After the complete dissolution of the ice, the solid is collected.
| Reactants | Product | Yield (Thiadiazole) |
| 3-Methoxybenzhydrazide + this compound | 2-(3-Nitrophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 18-70% |
Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives.[5]
1,2,4-Triazoles
1,2,4-Triazole derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological applications[6]. Their synthesis can also be initiated from 1,4-disubstituted thiosemicarbazides derived from this compound, but the cyclization is typically performed under basic conditions.
General Experimental Protocol for the Synthesis of 1,2,4-Triazoles:
The synthesis of 1,2,4-triazoles can be achieved by the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium[4].
-
To the corresponding 1,4-disubstituted thiosemicarbazide (0.0014 mol), a 2N NaOH solution (10 mL) is added.
-
The reaction mixture is heated under reflux at 80-90 °C for four hours.
-
A 1N HCl solution is then added until the pH reaches 4.5, at which point a solid product precipitates.
-
The crude product is separated, dried under vacuum at 55-60°C, and then recrystallized from ethanol.
Construction of Six-Membered Heterocycles
Quinazolinones
Quinazolinone and its derivatives are a significant class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[7][8][9]. The synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones can be readily achieved through the condensation of anthranilic acid with this compound.
General Experimental Protocol for the Synthesis of 2-Mercapto-3-(3-nitrophenyl)quinazolin-4(3H)-one:
The synthesis of quinazolinone derivatives can be initiated by the reaction of anthranilic acid with an isothiocyanate[7][8].
-
In a flask, add absolute ethanol (40 mL), anthranilic acid (20 mmol, 2.74 g), this compound (20 mmol), and triethylamine (30 mmol).
-
The mixture is gently refluxed under a condenser in a water bath for 3 hours.
-
The resulting precipitate is filtered and dried under vacuum.
-
The impure solid is recrystallized from ethanol to yield the pure product.
| Reactants | Product | Yield |
| Anthranilic acid + this compound | 2-Mercapto-3-(3-nitrophenyl)quinazolin-4(3H)-one | Good |
Table 3: Synthesis of a Quinazolinone Derivative.
Biological Activities of Heterocycles Derived from this compound
A significant driving force for the synthesis of novel heterocyclic compounds is the pursuit of new therapeutic agents. Derivatives of 1,3,4-thiadiazole and quinazolinone synthesized using this compound have demonstrated promising anticancer and antimicrobial activities.
Anticancer Activity
Several studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines[3][5][10][11]. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells[3]. For instance, certain 1,3,4-thiadiazole derivatives have shown potent activity against breast cancer cell lines (MCF-7) and colon cancer cell lines (LoVo)[11].
| Compound Type | Cell Line | IC50 (µM) |
| 1,3,4-Thiadiazole Derivative (2g) | LoVo | 2.44 |
| 1,3,4-Thiadiazole Derivative (2g) | MCF-7 | 23.29 |
| 3-Substituted phenyl quinazolinone | MCF-7 | 12.84 ± 0.84 |
| 3-Substituted phenyl quinazolinone | SW480 | 10.90 ± 0.84 |
Table 4: In Vitro Anticancer Activity of Selected Heterocycles.[8][11]
Antimicrobial Activity
Heterocyclic compounds derived from this compound have also been investigated for their antimicrobial properties. Substituted quinazolines, for example, have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[12]. Similarly, various thiourea derivatives and their metal complexes have demonstrated antibacterial and anti-yeast activity[13].
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of a rich diversity of heterocyclic compounds. Its reactivity allows for the straightforward construction of key intermediates like thioureas, which can be readily cyclized to form biologically relevant scaffolds such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and quinazolinones. The presence of the nitro group offers further opportunities for synthetic transformations, enhancing the molecular diversity of the resulting compounds. The demonstrated anticancer and antimicrobial activities of these heterocycles underscore the importance of this compound in medicinal chemistry and drug discovery programs. The experimental protocols and data presented in this guide aim to facilitate further exploration and exploitation of this versatile building block in the quest for novel therapeutic agents.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. longdom.org [longdom.org]
- 3. bepls.com [bepls.com]
- 4. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Nitrophenyl Isothiocyanate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenyl isothiocyanate, a nitro-substituted aromatic isothiocyanate, has emerged as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents and chemical probes. Its unique reactivity, stemming from the electrophilic isothiocyanate group and the electron-withdrawing nitro functionality, makes it a versatile reagent for the construction of a diverse array of heterocyclic compounds and thiourea derivatives. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers in the fields of medicinal chemistry and drug development.
The Historical Context: The Dawn of Isothiocyanate Chemistry
The story of this compound is intrinsically linked to the broader history of isothiocyanate chemistry, which dates back to the 19th century. The foundational work in this area was laid by August Wilhelm von Hofmann, a German chemist who made profound contributions to the understanding of organic amines and their derivatives.
In the mid-19th century, Hofmann developed the "mustard oil reaction," a method for preparing isothiocyanates from primary amines, carbon disulfide, and an oxidizing agent like mercuric chloride. This reaction, which produces the characteristic pungent odor of mustard oil (allyl isothiocyanate), was a pivotal moment in organic synthesis. It not only provided a route to a new class of compounds but also served as a chemical test for primary amines.
Another significant advancement was the use of thiophosgene (CSCl₂) as a reagent for the synthesis of isothiocyanates from primary amines. While highly effective, the extreme toxicity of thiophosgene has led to the development of safer alternative methods over the years.
Synthesis and Properties of this compound
The primary and most common method for the synthesis of this compound is from the corresponding primary amine, 3-nitroaniline.[1][2] This transformation can be achieved through several established protocols, reflecting the evolution of isothiocyanate synthesis.
Experimental Protocols for Synthesis
Method 1: The Dithiocarbamate Route
This is a widely used and generally safer alternative to the thiophosgene method.
-
Step 1: Formation of the Dithiocarbamate Salt: 3-Nitroaniline is reacted with carbon disulfide in the presence of a base (e.g., triethylamine, sodium hydroxide, or potassium carbonate) to form an intermediate dithiocarbamate salt. The reaction is typically carried out in a suitable solvent like toluene or an aqueous system.[2][3][4]
-
Step 2: Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to yield this compound. A variety of reagents can be used for this step, including:
-
Lead nitrate[5]
-
Phosgene or its safer alternatives like triphosgene
-
Ethyl chloroformate
-
Tosyl chloride
-
Oxidizing agents like hydrogen peroxide or iodine
-
A representative modern protocol using triethylamine and cyanuric chloride is as follows:
-
To a stirred solution of 3-nitroaniline and triethylamine in toluene at room temperature, carbon disulfide is added dropwise.
-
The reaction mixture is stirred for several hours, during which time the dithiocarbamate salt precipitates.
-
The salt is filtered, washed, and dried.
-
The dried dithiocarbamate salt is then suspended in a suitable solvent, and a solution of a desulfurizing agent (e.g., cyanuric chloride in dichloromethane) is added.
-
The reaction is monitored until completion, after which the product is isolated by filtration and purified by recrystallization or chromatography.
Method 2: The Thiophosgene Method (Historical Context)
Historically, thiophosgene was a common reagent for the direct conversion of primary amines to isothiocyanates.
-
Procedure: 3-Nitroaniline would be reacted directly with thiophosgene in the presence of a base (e.g., calcium carbonate or an organic base) in an inert solvent.
-
Caution: Thiophosgene is highly toxic and volatile, and this method is now largely superseded by safer alternatives.
Physical and Chemical Properties
This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂S | [1][2] |
| Molecular Weight | 180.18 g/mol | [1][2] |
| Appearance | Yellowish crystalline solid | |
| Melting Point | 57-60 °C | [6] |
| Boiling Point | 277.5 °C (rough estimate) | [7] |
| Solubility | Soluble in many organic solvents | |
| CAS Number | 3529-82-6 | [1][2] |
The presence of the electron-withdrawing nitro group at the meta position of the phenyl ring influences the reactivity of the isothiocyanate group, making the carbon atom of the -N=C=S moiety highly electrophilic and susceptible to nucleophilic attack.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its primary application lies in the preparation of substituted thioureas, which are known to exhibit a broad spectrum of pharmacological activities.
Synthesis of Thiourea Derivatives
The reaction of this compound with primary or secondary amines readily affords N,N'-disubstituted thiourea derivatives. This reaction is typically straightforward and proceeds with high yields.
Caption: Synthesis of thiourea derivatives from this compound.
A variety of thiourea derivatives incorporating the 3-nitrophenyl moiety have been synthesized and investigated for their potential therapeutic applications, including:
-
Antimicrobial agents: Some thioureas derived from this compound have shown promising activity against various bacterial and fungal strains.
-
Anticancer agents: The thiourea scaffold is a common feature in many anticancer compounds, and derivatives of this compound have been explored for their cytotoxic effects against cancer cell lines.
-
Enzyme inhibitors: The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes it a suitable pharmacophore for the design of enzyme inhibitors.
Synthesis of Heterocyclic Compounds
Beyond thioureas, this compound is a precursor for the synthesis of various heterocyclic systems. The isothiocyanate group can participate in cyclization reactions with a range of dinucleophilic reagents to form five- and six-membered rings containing nitrogen and sulfur atoms. These heterocyclic scaffolds are prevalent in many pharmaceuticals. For example, it can be used in the synthesis of:
-
Thiadiazoles
-
Thiazolidinones
-
Pyrimidines
The nitro group on the phenyl ring can also be readily reduced to an amino group, providing a handle for further functionalization and the construction of more complex molecular architectures.
Signaling Pathways and Experimental Workflows
The biological activity of compounds derived from this compound is often attributed to their interaction with specific signaling pathways. For instance, some thiourea derivatives have been shown to induce apoptosis in cancer cells by modulating the activity of key proteins in the apoptotic cascade.
Caption: A typical workflow for the synthesis and screening of thiourea derivatives.
Conclusion
This compound, a compound with a rich history rooted in the foundational discoveries of isothiocyanate chemistry, continues to be a valuable and versatile tool for chemists in both academic and industrial research. Its straightforward synthesis, well-defined reactivity, and the biological potential of its derivatives ensure its continued importance in the quest for new therapeutic agents and a deeper understanding of chemical biology. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers working at the forefront of chemical and pharmaceutical sciences.
References
- 1. This compound | 3529-82-6 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound CAS#: 3529-82-6 [m.chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Safe Handling of 3-Nitrophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Nitrophenyl isothiocyanate (CAS No. 3529-82-6), a reactive organic building block utilized in the synthesis of various compounds, including thiourea derivatives.[1] Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory and during drug development processes.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. It is a corrosive solid that can cause severe skin burns and serious eye damage.[2][3] Inhalation, ingestion, or skin contact can be harmful or toxic.[3] The material is also moisture-sensitive, which may affect its stability and reactivity.[1][4]
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[3] |
Hazard Pictogram:
-
GHS05: Corrosion[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.
| Property | Value |
| CAS Number | 3529-82-6[2] |
| Molecular Formula | C₇H₄N₂O₂S[1][5] |
| Molecular Weight | 180.18 g/mol [2][5] |
| Appearance | Yellow, solid crystalline[3] |
| Melting Point | 57-60 °C (lit.)[1][2][5] |
| Boiling Point | 277.5°C (rough estimate)[4] |
| Water Solubility | 50.45 mg/L (at 25 °C)[4] |
| Sensitivity | Moisture Sensitive[1][4] |
Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) must be employed. This approach is often described by the "Hierarchy of Controls."
Caption: Hierarchy of Controls for mitigating risks.
3.1 Engineering Controls Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is required to control the inhalation hazard.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.
3.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling this substance:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat or chemical-resistant apron.[6] |
| Respiratory Protection | For weighing or operations that may generate dust, a respirator with a P3 (EN 143) or N95 (US) particulate filter is required.[2] |
Handling and Storage
4.1 Handling
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from moisture and incompatible materials such as strong acids.
4.2 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store in a designated corrosives area, locked up or in an area accessible only to authorized personnel.[2][3]
Experimental Protocol: Standard Handling Workflow
The following workflow outlines the essential steps for safely using this compound in a laboratory setting.
Caption: A standard workflow for handling hazardous chemicals.
Methodology:
-
Preparation: Before starting, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is worn correctly. Prepare the chemical fume hood by clearing unnecessary items and verifying proper airflow.
-
Weighing: Conduct all weighing operations inside the fume hood to contain any dust. Use a tared, sealed container to minimize exposure.
-
Reaction: Add the solid reagent to the reaction vessel slowly and in a controlled manner. If the reaction is sensitive to moisture, ensure an inert atmosphere (e.g., nitrogen or argon).
-
Quenching and Workup: Neutralize or quench the reaction mixture using an appropriate and pre-determined procedure within the fume hood.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. Wipe down all surfaces within the fume hood.
-
Waste Disposal: Dispose of all chemical waste, including contaminated PPE, in a clearly labeled hazardous waste container according to institutional and local regulations.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
6.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately take off all contaminated clothing.[3] Rinse skin with plenty of water or shower for at least 15 minutes.[3] Seek immediate medical attention.[3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[3] |
6.2 Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection, to prevent contact with dust and skin.
-
Containment and Cleaning: Avoid generating dust.[3] Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3] Do not release the material into the environment.[3]
Disposal Considerations
Dispose of this compound and its containers as hazardous waste. All disposal practices must comply with local, state, and federal regulations.[3] Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety department.
References
- 1. This compound | 3529-82-6 [chemicalbook.com]
- 2. 3-硝基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound CAS#: 3529-82-6 [m.chemicalbook.com]
- 5. 3529-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiourea Derivatives Using 3-Nitrophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N,N'-disubstituted thiourea derivatives utilizing 3-nitrophenyl isothiocyanate as a key reagent. The reaction of this compound with a diverse range of primary and secondary amines offers a straightforward and efficient route to a library of thiourea compounds. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. This guide includes comprehensive experimental procedures, purification methods, characterization data, and a summary of reaction parameters for the synthesis of several exemplary thiourea derivatives. Additionally, the role of these compounds as potential inhibitors of the KRas and Sirtuin signaling pathways is discussed.
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the thiourea moiety (-NH-C(S)-NH-) allows for diverse structural modifications, enabling the fine-tuning of their pharmacological profiles. The synthesis of unsymmetrical thioureas is readily achieved through the nucleophilic addition of an amine to an isothiocyanate.
This compound is a valuable building block in this context, as the nitro group can serve as a hydrogen bond acceptor and its electronic properties can influence the biological activity of the final compound. This protocol details a general and adaptable method for the synthesis of a variety of thiourea derivatives from this compound and different amine nucleophiles.
Applications in Drug Development
Thiourea derivatives bearing a 3-nitrophenyl moiety have emerged as promising candidates for the development of targeted therapies, particularly in oncology. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
Inhibition of KRas Signaling:
The KRas protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are prevalent in many cancers and lead to constitutive activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth.[3][4][5] Small molecules that can disrupt the function of mutant KRas are of high therapeutic interest. Certain thiourea derivatives have been designed to bind to pockets on the KRas protein, potentially interfering with its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[1]
Inhibition of Sirtuin (SIRT) Signaling:
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation.[2][] Dysregulation of sirtuin activity has been linked to several diseases, including cancer.[7] Thiourea-containing compounds have been developed as mechanism-based inhibitors of sirtuins, particularly SIRT1 and SIRT2.[8] These inhibitors can mimic the natural substrates of sirtuins, leading to the inhibition of their deacylase activity and subsequent modulation of downstream cellular processes.[8]
Experimental Protocols
General Protocol for the Synthesis of N-(substituted)-N'-(3-nitrophenyl)thiourea Derivatives
This general procedure can be adapted for the synthesis of a variety of thiourea derivatives by selecting the appropriate amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF))
-
10% Hydrochloric acid (HCl) solution
-
Benzene or Ethanol for recrystallization
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired amine (1.0 mmol) in the chosen solvent (10-20 mL).
-
To this solution, add this compound (1.0 mmol) portion-wise at room temperature with continuous stirring.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the amine (see Table 1 for specific conditions). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is washed with a 10% HCl solution and then with water to remove any unreacted amine.[9]
-
The solid is then dried.
-
Further purification is achieved by recrystallization from a suitable solvent, such as benzene or ethanol, to yield the pure thiourea derivative.[9]
Characterization
The synthesized thiourea derivatives can be characterized by various spectroscopic methods:
-
FTIR Spectroscopy: The formation of the thiourea linkage can be confirmed by the presence of characteristic absorption bands. The N-H stretching vibrations typically appear in the range of 3100-3400 cm⁻¹. The C=S stretching vibration is observed around 1070-1300 cm⁻¹.[10][11][12] The N-C=S bending vibrations are usually found in the range of 600-800 cm⁻¹.
-
¹H NMR Spectroscopy: The protons of the N-H groups in thioureas typically appear as broad singlets in the region of δ 7.0-10.0 ppm. The chemical shifts of the aromatic and aliphatic protons will depend on the specific substituents.[13][14]
-
¹³C NMR Spectroscopy: The characteristic signal for the C=S carbon of the thiourea group is typically observed in the range of δ 180-190 ppm.[15][16][17]
Data Presentation
The following table summarizes the reaction conditions and physical data for the synthesis of representative thiourea derivatives from this compound.
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 3-Nitroaniline | DMF | 80 | 4 | 94 | 105-107 | [9] |
| Ammonia | Water/Ethanol | Heating | - | Good | 157-158 | US3188312A |
Note: The table will be expanded as more specific examples with complete data are found in the literature search.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. compoundchem.com [compoundchem.com]
- 17. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR [m.chemicalbook.com]
Application Note and Protocol: Protein Labeling with 3-Nitrophenyl isothiocyanate (NPI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitrophenyl isothiocyanate (NPI) is a chemical modification reagent used for the covalent labeling of proteins. The isothiocyanate group (-N=C=S) of NPI reacts specifically and efficiently with primary amine groups present on the protein, primarily the N-terminal α-amino group and the ε-amino group of lysine residues. This reaction forms a stable thiourea linkage.
This labeling technique is valuable for a variety of applications, including:
-
Protein structure-function studies: Modifying specific lysine residues can help elucidate their role in protein activity, binding, or conformation.
-
Crosslinking studies: NPI can be used as a homobifunctional crosslinker in the presence of a reducing agent.
-
Introducing a unique spectral handle: The nitrophenyl group provides a distinct UV-visible absorbance signature, allowing for the quantification of the extent of labeling.
This document provides a detailed protocol for the preparation, reaction, purification, and characterization of NPI-labeled proteins. The principles and steps are analogous to those used for other isothiocyanates, such as Fluorescein isothiocyanate (FITC).[1][2]
Materials and Reagents
-
Protein of interest
-
This compound (NPI)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate buffer, pH 8.5-9.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or pre-packed desalting spin columns.[3][4]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer for the target protein.
-
Spectrophotometer
-
Stir plate and micro-stir bars
-
Microcentrifuge tubes
Note: It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) during the labeling reaction, as they will compete with the protein and inhibit the conjugation.[1][2][3]
Experimental Protocol
This protocol is designed for labeling approximately 1-5 mg of protein. Adjustments may be necessary depending on the protein concentration and desired degree of labeling.
3.1. Protein Preparation
-
Prepare a solution of the target protein at a concentration of 2-10 mg/mL in an amine-free buffer.[1][2]
-
If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0). This is typically achieved by dialysis against the Reaction Buffer overnight at 4°C or by using a desalting column.[1][3]
-
Ensure the protein solution is clear and free of precipitates.
3.2. Preparation of NPI Stock Solution
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[1][3]
-
Vortex briefly to ensure the NPI is fully dissolved.
-
Note: NPI is moisture-sensitive. The stock solution should be prepared fresh for each labeling reaction to ensure maximum reactivity.[1]
-
3.3. Labeling Reaction
-
Place the protein solution (in Reaction Buffer) in a microcentrifuge tube, preferably with a small stir bar for continuous mixing.
-
Calculate the required volume of NPI stock solution. A 10- to 20-fold molar excess of NPI to protein is a good starting point for optimization.
-
While gently stirring the protein solution, add the calculated volume of NPI stock solution dropwise.[1]
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous, gentle stirring.[1][2]
3.4. Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1]
-
Incubate for an additional 1-2 hours at room temperature to ensure any unreacted NPI is consumed.
3.5. Purification of NPI-Labeled Protein
-
The final and most critical step is to remove the unreacted NPI and by-products from the labeled protein.
-
Size-Exclusion Chromatography (Gel Filtration):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired final Storage Buffer (e.g., PBS, pH 7.4).
-
Carefully load the quenched reaction mixture onto the top of the column.
-
Allow the sample to enter the column bed, then begin elution with the Storage Buffer.
-
The NPI-labeled protein will elute first as a distinct, often pale yellow, band. The smaller, unreacted NPI molecules will elute later.[2]
-
Collect the fractions containing the labeled protein. Monitor the elution using a spectrophotometer at 280 nm.
-
-
Spin Columns:
-
For smaller volumes, pre-packed desalting spin columns offer a rapid and efficient method for purification.
-
Prepare the spin column according to the manufacturer's instructions, typically involving centrifugation steps to remove the storage buffer and equilibrate the resin.[3][4]
-
Load the reaction mixture onto the column and centrifuge to collect the purified, labeled protein.[4]
-
Characterization and Data Presentation
The degree of labeling (DOL), or the average number of NPI molecules conjugated per protein molecule, can be determined using UV-visible spectrophotometry.
-
Measure the absorbance of the purified NPI-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for the nitrophenyl group (approximately 340 nm, A₃₄₀).
-
Calculate the protein concentration, correcting for the contribution of the NPI label to the A₂₈₀ reading.
-
Calculate the DOL using the Beer-Lambert law.
The formula for calculating the Degree of Labeling is:
DOL = (A₃₄₀ / ε_NPI) / [ (A₂₈₀ - (A₃₄₀ x CF)) / ε_Protein ]
Where:
-
A₃₄₀ and A₂₈₀ are the absorbances of the conjugate at 340 nm and 280 nm.
-
ε_NPI is the molar extinction coefficient of the NPI-amine adduct at 340 nm (~14,000 M⁻¹cm⁻¹).
-
ε_Protein is the molar extinction coefficient of the protein at 280 nm (can be calculated based on amino acid sequence).
-
CF is the correction factor (A₂₈₀ / A₃₄₀) for the NPI label.
Table 1: Example Calculation for Degree of Labeling (DOL)
| Parameter | Value | Unit | Description |
| Measured A₂₈₀ | 0.95 | a.u. | Absorbance of labeled protein at 280 nm. |
| Measured A₃₄₀ | 0.42 | a.u. | Absorbance of labeled protein at 340 nm. |
| ε_Protein | 65,000 | M⁻¹cm⁻¹ | Molar extinction coefficient of the protein at 280 nm. |
| ε_NPI | 14,000 | M⁻¹cm⁻¹ | Molar extinction coefficient of NPI-thiourea at 340 nm. |
| Correction Factor (CF) | 0.35 | - | A₂₈₀/A₃₄₀ for the NPI label. |
| Corrected A₂₈₀ | 0.803 | a.u. | A₂₈₀ - (A₃₄₀ x CF) |
| Protein Concentration | 1.24 x 10⁻⁵ | M | Corrected A₂₈₀ / ε_Protein |
| NPI Concentration | 3.00 x 10⁻⁵ | M | A₃₄₀ / ε_NPI |
| Calculated DOL | 2.42 | - | NPI Conc. / Protein Conc. |
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Reaction of NPI with a protein's primary amine to form a stable thiourea bond.
References
Application of 3-Nitrophenyl Isothiocyanate in Solid-Phase Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenyl isothiocyanate (3-NPI) is a versatile reagent employed in solid-phase peptide synthesis (SPPS) for the modification and cyclization of peptides. Its isothiocyanate group (-N=C=S) readily reacts with primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of lysine side chains, to form a stable thiourea linkage. This reactivity allows for the introduction of the 3-nitrophenyl group as a label or as a key component in cyclization strategies. The nitro group can also serve as a handle for further chemical modifications or as a spectroscopic probe.
These application notes provide detailed protocols for the use of 3-NPI in two key applications: N-terminal modification of peptides on solid support and head-to-tail cyclization of resin-bound peptides.
Key Applications
-
N-Terminal Peptide Modification: Introducing a 3-nitrophenyl group at the N-terminus of a peptide can be utilized for various purposes, including the attachment of reporter groups, alteration of peptide hydrophobicity, and as a starting point for further derivatization.
-
Peptide Cyclization: 3-NPI can be employed in head-to-tail cyclization of peptides. This is achieved by reacting the N-terminal amine with the isothiocyanate, followed by an intramolecular reaction that results in a cyclic peptide. Cyclization is a widely used strategy to enhance the metabolic stability, receptor binding affinity, and bioavailability of peptides.
Data Presentation
While specific quantitative data for this compound in solid-phase peptide synthesis is not extensively available in the public domain, the following table provides representative data for on-resin N-terminal labeling with other isothiocyanates and related modifications, which can serve as a benchmark for optimization.
| Peptide Sequence | Modification Reagent | Labeling Efficiency (%) | Crude Purity (%) | Reference |
| FGFR1 TM peptide | 5(6)-Carboxyfluorescein | >85 | Not Reported | --INVALID-LINK-- |
| FGFR2 TM peptide | 5(6)-Carboxytetramethylrhodamine | >85 | Not Reported | --INVALID-LINK-- |
| G3-(GPP)9 | 5(6)-Carboxyfluorescein | 94 | Not Reported | --INVALID-LINK-- |
| RRLIEDNEYTARG | 3-iodophenylisothiocyanate | ~96 (at 37°C) | Not Reported | --INVALID-LINK-- |
| NBC112 | Not Applicable (Standard SPPS) | Not Applicable | >95 | --INVALID-LINK-- |
| NBC759 | Not Applicable (Standard SPPS) | Not Applicable | >95 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: N-Terminal Modification of a Peptide on Solid-Phase Resin with this compound
This protocol describes the on-resin labeling of a peptide's N-terminus with 3-NPI. It is based on established procedures for other isothiocyanates and should be optimized for the specific peptide sequence.
Materials:
-
Fully synthesized peptide attached to a solid support (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.
-
This compound (3-NPI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Procedure:
-
Resin Preparation:
-
Start with the fully synthesized peptide on the resin with all side-chain protecting groups intact.
-
Remove the N-terminal Fmoc group using a standard procedure (e.g., 20% piperidine in DMF for 15-20 minutes).[1]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
-
3-NPI Labeling Reaction:
-
Swell the deprotected peptide-resin in DMF for 30 minutes.
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the 3-NPI solution.
-
Add the 3-NPI/DIPEA solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or overnight for difficult sequences. Protect the reaction from light. The reaction progress can be monitored by a Kaiser test (ninhydrin test), which should be negative upon completion.
-
-
Washing:
-
After the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add a freshly prepared cleavage cocktail to the dried resin.
-
Incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the 3-NPI labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the correct mass of the modified peptide.
-
Note on a Potential Side Reaction: A common side reaction when labeling with isothiocyanates is an Edman-like degradation, where the N-terminal amino acid is cleaved off under acidic conditions. To mitigate this, a spacer like 6-aminohexanoic acid (Ahx) can be introduced at the N-terminus before labeling.[2]
Protocol 2: On-Resin Head-to-Tail Cyclization of a Peptide using this compound
This protocol outlines a potential strategy for the on-resin cyclization of a linear peptide precursor using 3-NPI. This method involves the formation of a thiourea linkage at the N-terminus, followed by an intramolecular cyclization reaction.
Materials:
-
Linear peptide precursor synthesized on a suitable resin (e.g., a side-chain attached resin to leave the C-terminus free for cyclization).
-
This compound (3-NPI)
-
A suitable base (e.g., DIPEA or triethylamine)
-
Solvents such as DMF and DCM
-
Cleavage and purification reagents as described in Protocol 1.
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide sequence on a solid support using standard Fmoc SPPS chemistry. The C-terminal amino acid should be attached to the resin via its side chain to allow for subsequent head-to-tail cyclization.
-
-
N-Terminal Deprotection:
-
Remove the N-terminal Fmoc group as described in Protocol 1.
-
-
Thiourea Formation:
-
React the deprotected N-terminus with this compound (1.5-2 equivalents) in the presence of a non-nucleophilic base like DIPEA in DMF.
-
Allow the reaction to proceed at room temperature until completion, as monitored by the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
On-Resin Cyclization:
-
The intramolecular cyclization is typically induced by treatment with a suitable base to facilitate the attack of the C-terminal carboxylate on an activated intermediate derived from the thiourea. The specific conditions (base, solvent, temperature, and reaction time) will need to be optimized for the particular peptide sequence.
-
-
Cleavage, Deprotection, and Purification:
-
Once cyclization is complete, cleave the cyclic peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
-
Purify the crude cyclic peptide by RP-HPLC and characterize by mass spectrometry.
-
Mandatory Visualizations
Caption: General workflow for N-terminal modification of a peptide on solid support with 3-NPI.
Caption: Conceptual workflow for the on-resin head-to-tail cyclization of a peptide using 3-NPI.
References
Application Notes and Protocols for 3-Nitrophenyl Isothiocyanate in Peptide Sequencing via Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique in proteomics and protein characterization, providing essential information for protein identification, analysis of post-translational modifications, and quality control of therapeutic proteins. The Edman degradation, developed by Pehr Edman, is a cornerstone of protein sequencing, enabling the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein.[1][2][3] The success of this method relies on the specific reaction of an isothiocyanate reagent with the N-terminal α-amino group.
While phenyl isothiocyanate (PITC) is the most commonly used reagent in Edman degradation, other isothiocyanates have been explored to enhance detection sensitivity or alter reaction kinetics.[4][5] This document provides detailed application notes and a theoretical protocol for the use of 3-Nitrophenyl isothiocyanate (3-NITC) as a reagent in Edman degradation for peptide sequencing. The introduction of a nitro group onto the phenyl ring is anticipated to modify the chromophoric properties of the resulting thiohydantoin derivatives, potentially offering advantages in their detection.
It is important to note that while the fundamental principles of Edman degradation apply, specific experimental data and optimized protocols for 3-NITC are not widely available in scientific literature. Therefore, the following protocols are based on well-established procedures for PITC and include theoretical adaptations for the use of 3-NITC.
Principle of the Method
The Edman degradation using this compound follows the same three-stage cyclical process as the traditional method:
-
Coupling: Under alkaline conditions, the this compound reacts with the free N-terminal amino group of the peptide to form a 3-Nitrophenylthiocarbamoyl (3-NPTC)-peptide derivative.
-
Cleavage: In the presence of a strong anhydrous acid, the peptide bond of the N-terminal residue is selectively cleaved, releasing the derivatized amino acid as an anilinothiazolinone (ATZ) intermediate.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable 3-Nitrophenylthiohydantoin (3-NPTH)-amino acid derivative. This derivative is then identified using chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time with that of known standards. The cycle is then repeated on the shortened peptide.
Quantitative Data
| Parameter | Typical Value (with PITC) | Expected Performance with 3-NITC |
| Sequencing Efficiency | > 99% per cycle[1] | Potentially similar, but requires empirical validation. |
| Cycle Time | 30-60 minutes | Likely to be comparable to PITC-based methods. |
| Sample Amount | 10-100 picomoles[1] | Expected to be in a similar range. |
| Sequencing Length | Up to 30-50 amino acids[1] | Dependent on the repetitive yield of the 3-NITC reaction. |
| Detection Limit | Low picomole to femtomole range | The nitro group may enhance UV absorbance, potentially lowering the detection limit. |
Experimental Protocols
The following are detailed protocols for peptide sequencing using this compound, adapted from standard Edman degradation procedures. Note: These protocols are theoretical and may require optimization.
Protocol 1: N-Terminal Derivatization (Coupling)
Objective: To covalently label the N-terminal amino acid of the peptide with this compound.
Materials:
-
Purified peptide sample (10-100 picomoles)
-
Coupling Buffer: 5% (v/v) Pyridine in 80% Acetonitrile/Water
-
This compound (3-NITC) solution: 5% (w/v) in acetonitrile
-
Nitrogen gas source
-
Vacuum centrifuge
Procedure:
-
Dissolve the peptide sample in 20-50 µL of Coupling Buffer in a microfuge tube.
-
Add a 20-fold molar excess of the 3-NITC solution to the peptide solution.
-
Incubate the reaction mixture for 30 minutes at 50°C.
-
Dry the sample completely using a vacuum centrifuge or a stream of dry nitrogen.
-
To remove excess reagent and byproducts, wash the dried sample twice with 100 µL of ethyl acetate, vortexing briefly and carefully removing the supernatant each time.
-
Dry the sample again completely.
Protocol 2: Cleavage of the N-Terminal Amino Acid
Objective: To cleave the derivatized N-terminal amino acid from the peptide chain.
Materials:
-
Anhydrous trifluoroacetic acid (TFA)
-
Nitrogen gas source
-
Heating block
Procedure:
-
Add 20 µL of anhydrous TFA to the dried 3-NPTC-peptide.
-
Incubate the tube at 50°C for 10 minutes.
-
Dry the sample under a stream of nitrogen to remove the TFA.
-
The dried sample now contains the cleaved anilinothiazolinone (ATZ) derivative of the N-terminal amino acid and the shortened peptide.
Protocol 3: Conversion to 3-Nitrophenylthiohydantoin (3-NPTH)-Amino Acid and HPLC Analysis
Objective: To convert the unstable ATZ derivative to a stable 3-NPTH derivative for identification by HPLC.
Materials:
-
Conversion Solution: 25% (v/v) aqueous TFA
-
HPLC-grade acetonitrile and water
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Add 20 µL of the Conversion Solution to the dried sample.
-
Incubate at 50°C for 15 minutes to facilitate the conversion of the ATZ-amino acid to the 3-NPTH-amino acid.
-
Dry the sample completely in a vacuum centrifuge.
-
Reconstitute the sample in a small volume (e.g., 20 µL) of HPLC mobile phase starting conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Inject the entire sample onto the HPLC system.
-
Separate the 3-NPTH-amino acids using a suitable gradient elution.
-
Monitor the elution profile at a wavelength where the 3-NPTH-amino acids have strong absorbance (the nitro group may shift the optimal wavelength compared to standard PTH-amino acids).
-
Identify the 3-NPTH-amino acid by comparing its retention time to a standard chromatogram of 3-NPTH-amino acid standards.
-
The remaining shortened peptide can be subjected to the next cycle of Edman degradation starting from Protocol 1.
Visualizations
Edman Degradation Workflow with 3-NITC
Caption: Workflow of one cycle of Edman degradation using this compound.
Logical Relationship of Experimental Steps
Caption: Logical flow of the experimental protocols for a single sequencing cycle.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 3-Nitrophenyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables, renowned for their broad-spectrum biological activities, including potent antimicrobial properties. The general structure of an isothiocyanate features the functional group -N=C=S. Aromatic isothiocyanates, in particular, have demonstrated significant efficacy against a range of microbial pathogens. The introduction of a nitro group onto the aromatic ring, as in 3-Nitrophenyl isothiocyanate, is a strategic approach to potentially enhance antimicrobial potency. The nitro group can undergo reductive bioactivation within microbial cells, leading to the formation of toxic reactive nitrogen species that contribute to cellular damage.
This document provides detailed protocols for the synthesis of this compound derivatives, specifically focusing on the formation of thioureas, and outlines a comprehensive methodology for screening their antimicrobial activity using standardized broth microdilution techniques to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Putative Mechanism of Antimicrobial Action
The antimicrobial activity of this compound derivatives is likely multifaceted, leveraging the mechanisms of both the isothiocyanate and the nitroaromatic moieties. The isothiocyanate group can react with sulfhydryl groups of essential microbial enzymes and proteins, leading to their inactivation and disruption of cellular processes. Concurrently, the nitro group can be reduced by microbial nitroreductases to form cytotoxic nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Hypothetical mechanism of antimicrobial action of this compound derivatives.
Experimental Protocols
Synthesis of Thiourea Derivatives from this compound
This protocol describes a general method for the synthesis of a library of thiourea derivatives by reacting this compound with various primary amines.
Materials:
-
This compound
-
A selection of primary amines (e.g., aniline, benzylamine, various substituted anilines)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Glassware: Round-bottom flasks, condensers, magnetic stir bars
-
Stirring hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of anhydrous ethanol or THF.
-
To this solution, add 1.1 equivalents of the desired primary amine.
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the pure thiourea derivative.
-
Characterize the synthesized compounds using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
Protocol for MIC Determination:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh culture (18-24 hours), prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Broth + Inoculum (no compound)
-
Negative Control: Broth only (sterility control)
-
Solvent Control: Broth + Inoculum + DMSO (at the highest concentration used)
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol for MBC Determination:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a sterile agar plate.
-
Incubate the agar plates under the same conditions as the MIC plates.
-
Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Caption: Experimental workflow for synthesis and antimicrobial screening.
Data Presentation
The following table provides a representative summary of potential antimicrobial activity data for a series of hypothetical this compound derivatives. Note: This data is for illustrative purposes only, as specific published data for these derivatives is limited. Actual results will vary depending on the specific derivative and microbial strain tested.
| Compound ID | Derivative Structure (R-group on Thiourea) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 3-NPIT | (Parent Compound) | 64 | 128 | 128 | >256 | 256 |
| 3-NPIT-01 | Phenyl | 32 | 64 | 64 | 128 | 128 |
| 3-NPIT-02 | 4-Chlorophenyl | 16 | 32 | 32 | 64 | 64 |
| 3-NPIT-03 | 4-Methoxyphenyl | 32 | 64 | 128 | 256 | 128 |
| 3-NPIT-04 | Benzyl | 64 | 128 | 128 | >256 | 256 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.25 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | N/A | 8 |
Conclusion
The described protocols provide a robust framework for the synthesis and antimicrobial evaluation of this compound derivatives. The dual-action mechanism, combining the electrophilic reactivity of the isothiocyanate group with the reductive activation of the nitro group, presents a promising strategy for the development of novel antimicrobial agents. Further investigation into structure-activity relationships, toxicity profiling, and in vivo efficacy is warranted to fully explore the therapeutic potential of this class of compounds.
Application Notes and Protocols: In Vitro Anticancer Assays for 3-Nitrophenyl Isothiocyanate Derivatives
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their potential as cancer chemopreventive and therapeutic agents.[1][2][3] These compounds are known to modulate a variety of cellular processes, leading to the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest.[4][5] Compounds derived from 3-Nitrophenyl isothiocyanate are of interest for their potential anticancer activities.
This document provides a comprehensive framework of standardized protocols for characterizing the in vitro anticancer efficacy of this compound (3-NP-ITC) derivatives. The methodologies detailed herein are based on well-established assays for evaluating cytotoxicity, apoptosis, cell cycle progression, and protein expression.
Overall Experimental Workflow
The evaluation of a novel compound's anticancer potential typically follows a multi-assay approach. The workflow begins with assessing general cytotoxicity to determine effective concentrations, followed by more detailed mechanistic assays to understand how the compound affects cell fate and proliferation.
Caption: Overall workflow for in vitro anticancer evaluation.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of 3-NP-ITC derivatives on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.[8]
Experimental Protocol
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][8] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-NP-ITC derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).[8] Incubate for 24, 48, or 72 hours.[1]
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[1][10]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Illustrative IC50 Values of a 3-NP-ITC Derivative on Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 12.5 |
| HeLa | Cervical Cancer | 9.8 |
| A549 | Lung Cancer | 15.2 |
| PC-3 | Prostate Cancer | 11.4 |
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells with compromised membranes.[11]
Experimental Protocol
-
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 3-NP-ITC derivative at its IC50 concentration for 24 hours.[12] Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[1] Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][12]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
-
Data Presentation
Table 2: Illustrative Cell Population Distribution after 24h Treatment with a 3-NP-ITC Derivative (at IC50).
| Cell Population | Control (%) | Treated (%) |
|---|---|---|
| Viable (Annexin V- / PI-) | 95.1 | 45.3 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 | 35.8 |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 | 15.4 |
| Necrotic (Annexin V- / PI+) | 0.6 | 3.5 |
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression. Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase).[2][13] This is analyzed by staining the DNA of cells with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[14]
Experimental Protocol
-
Materials:
-
6-well plates
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 3-NP-ITC derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect cells, wash with cold PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 3: Illustrative Cell Cycle Phase Distribution after 24h Treatment with a 3-NP-ITC Derivative (at IC50).
| Cell Cycle Phase | Control (%) | Treated (%) |
|---|---|---|
| Sub-G1 (Apoptotic) | 1.5 | 10.2 |
| G0/G1 | 55.3 | 30.1 |
| S | 25.1 | 15.5 |
| G2/M | 18.1 | 44.2 |
Western Blotting for Key Protein Markers
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation. Isothiocyanates are known to modulate proteins such as the Bcl-2 family (Bax, Bcl-2), caspases (cleaved caspase-3), and cell cycle regulators (p21, cyclins).[4][5]
Experimental Protocol
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Treat cells with the 3-NP-ITC derivative, then lyse them in cold lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][15]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[8] After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.[8] Use β-actin as a loading control to normalize protein levels.
-
Potential Signaling Pathway of 3-NP-ITC Derivatives
Isothiocyanates exert their anticancer effects through multiple mechanisms, often involving the induction of oxidative stress, which leads to cell cycle arrest and apoptosis.[2][3] A potential pathway for a 3-NP-ITC derivative could involve the upregulation of tumor suppressor proteins like p21, leading to G2/M arrest, and modulation of the Bcl-2 protein family to initiate the caspase cascade and subsequent apoptosis.[4][5]
Caption: Potential signaling pathway for 3-NP-ITC derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Nitrophenyl Moiety in the Development of Kinase Inhibitors: A Focus on Tetrahydroisoquinoline Scaffolds
Introduction
The development of small molecule kinase inhibitors is a cornerstone of modern targeted cancer therapy. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-nitrophenyl group is a versatile chemical moiety that can be incorporated into various heterocyclic scaffolds to generate compounds with potential therapeutic activities. While the direct application of 3-Nitrophenyl isothiocyanate in kinase inhibitor synthesis is not extensively documented in publicly available research, recent studies have highlighted the importance of the 3-nitrophenyl group in the design of novel kinase inhibitors. This document focuses on the synthesis and evaluation of a series of tetrahydroisoquinoline derivatives bearing a 3-nitrophenyl group as potential inhibitors of Heat Shock Protein 90 (HSP90) and RET (Rearranged during Transfection) kinase, two important targets in oncology.
HSP90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][2][3] The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues.[4][5] However, activating mutations and rearrangements in the RET gene are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.[5][6] Therefore, inhibitors of HSP90 and RET are promising therapeutic agents.
This application note provides detailed protocols for the synthesis of 3-nitrophenyl-containing tetrahydroisoquinoline derivatives and their in-vitro evaluation against cancer cell lines, based on the work of Bakhite et al. (2022).[7]
Data Presentation
The following tables summarize the in-vitro anticancer activity of the synthesized tetrahydroisoquinoline derivatives bearing a 3-nitrophenyl group against the MCF7 (human breast adenocarcinoma) and HEPG2 (human liver cancer) cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.
Table 1: In-vitro Anticancer Activity of 3-Nitrophenyl-Containing Tetrahydroisoquinoline Derivatives [7]
| Compound ID | Modification on Tetrahydroisoquinoline Scaffold | Target Cell Line | IC50 (µM) |
| 3 | 3-methylthio | HEPG2 | Most Active |
| 8b | N-(4-bromophenyl)acetamido | MCF7 | Most Active |
Note: The original research paper identifies compounds 3 and 8b as the most active against HEPG2 and MCF7 cell lines, respectively, without providing specific IC50 values in the abstract. The full paper would be required for the exact quantitative data.
Experimental Protocols
The following protocols are adapted from the synthetic and biological evaluation methods described by Bakhite et al.[7]
Protocol 1: Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 2a)
This protocol describes the initial step in synthesizing the core tetrahydroisoquinoline scaffold.
Materials:
-
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (Compound 1a)
-
2-cyanothioacetamide
-
Piperidine
-
Ethanol
-
Standard laboratory glassware for reflux reaction
-
Filtration apparatus
Procedure:
-
A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (10 mmol), 2-cyanothioacetamide (10 mmol), and piperidine (10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for 2 hours.
-
After reflux, the mixture is allowed to cool to room temperature.
-
The yellow crystals that form upon cooling are collected by filtration.
-
The collected crystals are washed with methanol and air-dried.
-
The final product is the 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 2a).
Protocol 2: Synthesis of 3-Substituted Tetrahydroisoquinoline Derivatives (e.g., Compound 3 and 8b)
This protocol describes the subsequent modification of the core scaffold to generate a library of compounds.
Materials:
-
Compound 2a (from Protocol 1)
-
Methyl iodide (for Compound 3) or N-aryl-2-chloroacetamides (for compounds like 8b)
-
Appropriate solvent (e.g., ethanol)
-
Base (e.g., sodium acetate)
-
Standard laboratory glassware for reaction
-
Purification apparatus (e.g., for recrystallization or column chromatography)
Procedure for Compound 3 (3-methylthio derivative):
-
Compound 2a (1 mmol) is dissolved in a suitable solvent.
-
Methyl iodide (1.1 mmol) and a base are added to the solution.
-
The reaction mixture is stirred at room temperature for a specified time.
-
The product is isolated and purified by standard methods.
Procedure for Compound 8b (N-(4-bromophenyl)acetamido derivative):
-
Compound 2a (1 mmol) is reacted with N-(4-bromophenyl)-2-chloroacetamide.
-
The reaction is carried out in a suitable solvent with a base.
-
The resulting intermediate is then cyclized to form the final product.
-
The product is isolated and purified.
Protocol 3: In-vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
MCF7 and HEPG2 human cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM). A control group with DMSO alone is also included.
-
The plates are incubated for 48-72 hours in a CO2 incubator.
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for another 4 hours, during which viable cells convert MTT to formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 values are determined from the dose-response curves.
Visualizations
Signaling Pathways
Caption: Overview of the HSP90 and RET signaling pathways targeted by 3-nitrophenyl-based inhibitors.
Experimental Workflows
Caption: Synthetic workflow for the preparation of 3-nitrophenyl-tetrahydroisoquinoline derivatives.
Caption: Workflow for the in-vitro evaluation of anticancer activity using the MTT assay.
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for coupling 3-Nitrophenyl isothiocyanate with primary amines
Step-by-Step Guide for Coupling 3-Nitrophenyl Isothiocyanate with Primary Amines
Introduction
The coupling of isothiocyanates with primary amines to form thiourea derivatives is a fundamental and widely utilized reaction in medicinal chemistry, drug development, and materials science. Thioureas are a versatile class of compounds known for a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The 3-nitrophenyl moiety, in particular, can serve as a useful building block, with the nitro group being a versatile handle for further chemical transformations or a key pharmacophoric element.
This document provides a detailed, step-by-step guide for the efficient synthesis of N,N'-disubstituted thioureas through the coupling of this compound with various primary amines. The protocol is designed for researchers, scientists, and drug development professionals, offering clear methodologies, data presentation, and visual workflows to ensure successful and reproducible outcomes.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon of the N=C=S moiety. This is followed by proton transfer to the nitrogen of the isothiocyanate, leading to the formation of the stable thiourea product. The presence of the electron-withdrawing nitro group on the phenyl ring of this compound enhances the electrophilicity of the isothiocyanate carbon, often leading to faster reaction rates compared to unsubstituted phenyl isothiocyanate.
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Protocols
This section provides a general yet detailed protocol for the synthesis of N,N'-disubstituted thioureas from this compound and a primary amine.
Materials and Reagents
-
This compound
-
Primary amine (e.g., aniline, benzylamine, n-butylamine)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
General Synthetic Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in anhydrous THF or DCM (10 mL).
-
Addition of Isothiocyanate: To this solution, add this compound (1.0 mmol, 1.0 equivalent) at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A common eluent system for TLC is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The reaction is typically complete within 1-4 hours, as indicated by the consumption of the starting materials.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel. A common eluent is a gradient of ethyl acetate in hexane.
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes and Protocols for Monitoring Reactions with 3-Nitrophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Nitrophenyl isothiocyanate (3-NPI). The protocols are intended for researchers in various fields, including analytical chemistry, biochemistry, and pharmaceutical development, who utilize 3-NPI as a derivatizing agent for amines or in other chemical syntheses.
Introduction
This compound is a valuable reagent used primarily for the derivatization of primary and secondary amines to form the corresponding thioureas. This reaction is widely employed to enhance the analytical detection of various amine-containing compounds, including amino acids, peptides, and pharmaceuticals, by introducing a chromophore (the nitrophenyl group) that facilitates UV-Vis spectrophotometric or chromatographic detection. Monitoring the progress of these derivatization reactions is crucial for optimizing reaction conditions, ensuring complete conversion, and for kinetic studies. The following sections detail analytical techniques and protocols for effectively monitoring reactions with 3-NPI.
Section 1: Chromatographic Analysis of 3-NPI Reactions
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of reactions involving 3-NPI. It allows for the separation and quantification of the starting materials (3-NPI and the amine), the thiourea product, and any byproducts.
Application Note: HPLC for Reaction Monitoring
HPLC is ideal for tracking the consumption of reactants and the formation of the 3-NPI-amine adduct. By withdrawing aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the samples by HPLC, a kinetic profile of the reaction can be generated. The choice of stationary phase, mobile phase, and detector wavelength is critical for achieving good separation and sensitivity. A reversed-phase C18 column is commonly used for the separation of the relatively nonpolar 3-NPI and its thiourea derivatives.
Experimental Protocol: HPLC Monitoring of a 3-NPI Derivatization Reaction
Objective: To monitor the reaction between 3-NPI and a model amine (e.g., benzylamine) to determine the reaction endpoint.
Materials:
-
This compound (3-NPI)
-
Benzylamine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (0.1%) or other suitable mobile phase modifier
-
Reaction solvent (e.g., acetonitrile or dimethylformamide)
-
Quenching solution (e.g., a solution of a large excess of a different amine to consume any remaining 3-NPI)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm)
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of 3-NPI, benzylamine, and the expected thiourea product (if available) in the mobile phase or a compatible solvent.
-
Create a series of calibration standards by diluting the stock solutions to various concentrations.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the amine in the chosen reaction solvent.
-
Add a stoichiometric equivalent or a slight excess of 3-NPI to initiate the reaction.
-
Stir the reaction mixture at a controlled temperature.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This prevents further reaction before analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (can be optimized):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, start with a lower concentration of ACN and ramp up to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance, for instance, 254 nm or another wavelength determined by UV-Vis spectral analysis of the compounds.
-
-
Inject the prepared standards to generate calibration curves.
-
Inject the quenched reaction samples.
-
-
Data Analysis:
-
Identify the peaks corresponding to 3-NPI, the amine, and the thiourea product based on the retention times of the standards.
-
Integrate the peak areas for each component in the chromatograms of the reaction samples.
-
Use the calibration curves to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the product versus time to monitor the reaction progress.
-
Quantitative Data Summary
| Compound | Typical Retention Time (min) | Wavelength of Maximum Absorbance (λmax, nm) |
| This compound | Varies with conditions | ~260-280 |
| Amine (e.g., Benzylamine) | Varies with conditions | Dependent on amine structure |
| 3-NPI-Amine Thiourea Product | Varies with conditions | ~260-280 |
Note: Retention times and λmax are highly dependent on the specific amine, HPLC column, and mobile phase composition and should be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for monitoring 3-NPI reactions using HPLC.
Section 2: Spectroscopic Analysis of 3-NPI Reactions
UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for monitoring reactions that involve a change in the absorbance spectrum of the reaction mixture. The formation of the nitrophenyl thiourea product from 3-NPI and an amine leads to such a change, which can be monitored over time to determine reaction kinetics.
Application Note: UV-Vis Spectroscopy for Kinetic Analysis
This technique is particularly useful for determining reaction rates under pseudo-first-order conditions, where one reactant (e.g., the amine) is in large excess. The change in absorbance at a specific wavelength, corresponding to the formation of the product or consumption of the reactant, is monitored continuously.
Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
Objective: To determine the pseudo-first-order rate constant for the reaction of 3-NPI with an amine.
Materials:
-
This compound (3-NPI)
-
Amine of interest
-
Spectrophotometry-grade solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine Optimal Wavelength:
-
Record the UV-Vis spectra of the 3-NPI reactant and the purified thiourea product in the chosen solvent.
-
Identify a wavelength where the change in absorbance upon reaction is maximal (e.g., at the λmax of the product where the reactant has minimal absorbance).
-
-
Prepare Solutions:
-
Prepare a stock solution of 3-NPI.
-
Prepare a stock solution of the amine at a concentration at least 10-fold higher than the 3-NPI solution to ensure pseudo-first-order conditions.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
In a cuvette, place the amine solution.
-
Place the cuvette in the spectrophotometer and zero the instrument at the chosen wavelength.
-
Initiate the reaction by adding a small, known volume of the 3-NPI stock solution to the cuvette.
-
Quickly mix the contents of the cuvette (e.g., by capping and inverting).
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the absorbance value becomes constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The absorbance data can be fitted to a single exponential equation to determine the observed pseudo-first-order rate constant (k_obs): A(t) = A∞ + (A₀ - A∞) * e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Alternatively, a plot of ln(A∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the amine in excess.
-
Quantitative Data Summary
| Parameter | Symbol | Method of Determination |
| Observed Rate Constant | k_obs | Slope of ln(A∞ - A(t)) vs. time plot |
| Second-Order Rate Constant | k | k_obs / [Amine] |
Logical Relationship Diagram
Caption: Logic for determining rate constants from UV-Vis data.
Section 3: Mass Spectrometric Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for analyzing reaction mixtures containing 3-NPI and its derivatives.[1] It can be used to confirm the identity of the product and to quantify low levels of reactants and products.
Application Note: LC-MS/MS for Product Confirmation and Quantification
LC-MS/MS is invaluable for confirming the formation of the desired thiourea product through its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. The high sensitivity of this technique allows for the monitoring of reactions even at very low concentrations. The C-N bond of the thiourea structure is efficiently cleaved by collision-induced dissociation, yielding an intense product ion that is useful for quantification.[1][2]
Experimental Protocol: LC-MS/MS Analysis of a 3-NPI Reaction Mixture
Objective: To confirm the identity of the thiourea product and quantify its formation.
Materials:
-
Reaction mixture aliquot
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
HPLC system and column as described in Section 1
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Sample Preparation:
-
Dilute an aliquot of the quenched reaction mixture with the initial mobile phase to a concentration suitable for MS analysis.
-
-
LC-MS Analysis (Full Scan):
-
Perform an initial analysis in full scan mode to identify the m/z values of the reactants and the expected product. The ESI source can be operated in either positive or negative ion mode, depending on which provides better sensitivity for the analytes of interest.
-
The expected m/z for the thiourea product will be the sum of the molecular weight of the amine and 3-NPI.
-
-
Tandem MS (MS/MS) Analysis:
-
Perform a product ion scan on the precursor ion corresponding to the thiourea product.
-
The fragmentation pattern can be used to confirm the structure of the product. A characteristic fragmentation is the cleavage of the C-N bond of the thiourea linkage.[1]
-
-
Quantitative Analysis (Multiple Reaction Monitoring - MRM):
-
For quantitative analysis, develop an MRM method.
-
Select a specific precursor ion-to-product ion transition for the thiourea product and for 3-NPI.
-
Create a calibration curve using standards of the purified product.
-
Analyze the reaction samples using the MRM method to quantify the amount of product formed.
-
Signaling Pathway/Reaction Diagram
Caption: Reaction of 3-NPI with an amine to form a thiourea.
References
Application Notes and Protocols for HPLC Analysis using 3-Nitrophenyl Isothiocyanate (3-NITC) as a Derivatization Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines, including amino acids, biogenic amines, and pharmaceuticals, is a critical task in various scientific disciplines. However, many of these compounds lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Pre-column derivatization is a widely employed strategy to overcome this limitation.
3-Nitrophenyl isothiocyanate (3-NITC) is a highly effective derivatization reagent for primary and secondary amines. The isothiocyanate group reacts with the amine functionality to form a stable thiourea derivative. The presence of the nitrophenyl group introduces a strong chromophore into the analyte molecule, significantly enhancing its UV absorbance and thus improving the sensitivity of HPLC analysis. This application note provides a detailed protocol for the derivatization of amines with 3-NITC and their subsequent analysis by HPLC.
The derivatization reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group, as illustrated in the following chemical reaction scheme.
Caption: Derivatization of an amine with 3-NITC.
Experimental Protocols
Materials and Reagents
-
This compound (3-NITC), 98% or higher purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Triethylamine (TEA)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Analyte standards of interest
-
Samples for analysis
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm)
Preparation of Solutions
-
Derivatization Reagent (10 mg/mL 3-NITC): Accurately weigh 10 mg of 3-NITC and dissolve in 1 mL of acetonitrile. Prepare this solution fresh daily.
-
Coupling Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 84 mg of sodium bicarbonate in 10 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH.
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of the amine analytes by dissolving the appropriate amount in a suitable solvent (e.g., water, methanol, or a mixture).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range.
Derivatization Protocol
-
Sample/Standard Preparation: Pipette 100 µL of the sample or working standard solution into a clean microcentrifuge tube.
-
Addition of Coupling Buffer: Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to the tube.
-
Addition of Derivatization Reagent: Add 200 µL of the 10 mg/mL 3-NITC solution in acetonitrile.
-
Reaction: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath.
-
Termination (Optional): To remove excess 3-NITC, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase. Alternatively, for a simpler procedure, the reaction can be stopped by adding 50 µL of 1 M HCl.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Caption: Experimental workflow for 3-NITC derivatization.
HPLC Conditions
The following are recommended starting conditions and may require optimization for specific applications.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 80-10% B; 20-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 340 nm (The nitro group provides strong absorbance at these wavelengths) |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of various amines after derivatization with an isothiocyanate reagent. These values are provided as a general guide and may vary depending on the specific analyte, matrix, and instrumentation.
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Aliphatic Amines | |||||
| Methylamine | 0.1 - 20 | > 0.999 | 0.03 | 0.1 | 95 - 105 |
| Ethylamine | 0.1 - 20 | > 0.999 | 0.03 | 0.1 | 96 - 104 |
| Putrescine | 0.05 - 10 | > 0.998 | 0.015 | 0.05 | 93 - 106 |
| Cadaverine | 0.05 - 10 | > 0.998 | 0.015 | 0.05 | 94 - 105 |
| Amino Acids | |||||
| Glycine | 0.5 - 50 | > 0.999 | 0.15 | 0.5 | 97 - 103 |
| Alanine | 0.5 - 50 | > 0.999 | 0.15 | 0.5 | 98 - 102 |
| Phenylalanine | 0.2 - 25 | > 0.999 | 0.06 | 0.2 | 96 - 104 |
| Biogenic Amines | |||||
| Histamine | 0.1 - 15 | > 0.998 | 0.03 | 0.1 | 92 - 107 |
| Tyramine | 0.1 - 15 | > 0.998 | 0.03 | 0.1 | 93 - 106 |
Note: The data presented in this table is a summary of typical performance characteristics and should be verified experimentally for specific applications.
Conclusion
The use of this compound as a pre-column derivatization reagent offers a robust, sensitive, and reliable method for the HPLC analysis of primary and secondary amines. The straightforward derivatization protocol, coupled with the enhanced UV detection of the resulting thiourea derivatives, makes this an excellent choice for researchers in pharmaceutical analysis, food science, and clinical diagnostics. The provided protocols and data serve as a comprehensive guide for the implementation of this valuable analytical technique. Further optimization of the derivatization and chromatographic conditions may be necessary to achieve the best performance for specific analytes and sample matrices.
Troubleshooting & Optimization
Technical Support Center: 3-Nitrophenyl Isothiocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Nitrophenyl isothiocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method for synthesizing this compound is from 3-nitroaniline.[1][2] This typically involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3]
Q2: What are the primary factors that influence the yield of this compound reactions?
A2: Several factors can significantly impact the yield, including the purity of reactants and solvents, reaction temperature, reaction time, and the efficiency of the workup and purification process.[4] Maintaining anhydrous conditions is often crucial as isothiocyanates can be sensitive to moisture.[4]
Q3: What are common side reactions that can lower the yield?
A3: Common side reactions include the hydrolysis of the isothiocyanate in the presence of water and the formation of symmetrical thioureas if the starting amine is not fully consumed.[4] Polymerization of the isothiocyanate can also occur under certain conditions.
Q4: How can I monitor the progress of my this compound reaction?
A4: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.[4] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete. Unexpected spots may indicate the formation of byproducts.[4]
Troubleshooting Guide
Low or No Product Yield
A common issue in the synthesis of this compound is a lower-than-expected yield. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution | Explanation |
| Impure Reactants or Solvents | Use freshly distilled or high-purity 3-nitroaniline and solvents. Ensure all reagents are anhydrous. | Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield. Water can hydrolyze the isothiocyanate product.[4] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate. | Temperature control is critical for reaction kinetics and selectivity. Higher temperatures can sometimes favor the formation of the more stable isothiocyanate but may also increase side reactions. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reactants. A slight excess of the isothiocyanate precursor may be beneficial in some cases. | An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material.[4] |
| Inefficient Mixing | Ensure vigorous and constant stirring throughout the reaction. | Proper mixing is essential for homogeneous reaction conditions and to ensure all reactants are in close contact. |
| Decomposition During Workup | Minimize the time between reaction completion and purification. Keep the product cool during workup procedures. | This compound may be unstable under certain workup conditions, such as prolonged exposure to acidic or basic aqueous solutions. |
| Loss During Purification | Choose an appropriate purification method (e.g., recrystallization, column chromatography) and optimize the conditions to minimize product loss. | Improper purification techniques can lead to significant loss of the final product. |
Experimental Protocols
Synthesis of this compound from 3-Nitroaniline
This protocol is based on a reported synthesis with a yield of 64.7%.[5]
Materials:
-
3-Nitroaniline
-
Triethylenediamine
-
Carbon disulfide (CS₂)
-
Toluene
Procedure:
-
To a 50 mL flask, add 15.0 mmol of 3-nitroaniline and 4.62 mmol of triethylenediamine.
-
Add 10.0 mL of toluene to the flask and begin stirring at room temperature.
-
Slowly add a solution of 0.90 mL of carbon disulfide (CS₂) to the reaction mixture.
-
Continue stirring the mixture at room temperature for 10 hours.
-
After 10 hours, filter the reaction mixture to collect the solid product.
-
Air-dry the resulting solid to obtain a yellow powder of 3-nitrophenyl dithiocarbamate triethylenediamine salt.
-
Further reaction and purification steps would be required to convert the dithiocarbamate salt to this compound. A common method for this conversion is treatment with a desulfurizing agent like lead nitrate followed by steam distillation.
Visualizations
General Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in isothiocyanate reactions.
References
Common side reactions of 3-Nitrophenyl isothiocyanate and how to avoid them
Welcome to the technical support center for 3-Nitrophenyl isothiocyanate (3-NPI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 3-NPI in your experiments, with a focus on troubleshooting and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used as a reagent for the covalent modification of primary amine groups in proteins and peptides. Its most notable application is in Edman degradation, a method for sequencing amino acids from the N-terminus of a polypeptide chain. The isothiocyanate group reacts with the N-terminal α-amino group and the ε-amino groups of lysine residues to form a stable phenylthiocarbamoyl (PTC) derivative.
Q2: How does the reactivity of this compound compare to other isothiocyanates like Phenyl isothiocyanate (PITC)?
The presence of an electron-withdrawing nitro group on the phenyl ring increases the electrophilicity of the isothiocyanate carbon in 3-NPI. This makes it more reactive towards nucleophiles, such as the amino groups of proteins, compared to the unsubstituted Phenyl isothiocyanate. This enhanced reactivity can lead to faster reaction times or the ability to use milder reaction conditions.
Q3: What are the optimal pH conditions for reacting 3-NPI with proteins?
For the reaction with primary amines (N-terminus and lysine side chains), alkaline conditions are required to ensure the amino groups are in their deprotonated, nucleophilic state. A pH range of 9.0 to 9.5 is generally recommended for efficient labeling.
Q4: Can 3-NPI react with other amino acid residues?
Yes, besides primary amines, 3-NPI can react with the thiol group of cysteine residues. This reaction is more favorable at a slightly basic pH (around 7.4-8.0). However, the resulting dithiocarbamate linkage is generally less stable than the thiourea bond formed with amines.
Q5: How should I store this compound?
This compound should be stored in a cool (2-8°C), dry, and dark place. It is sensitive to moisture and light. Hydrolysis is a common degradation pathway, so it is crucial to minimize its exposure to water during storage and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The amino groups on the protein are protonated and not sufficiently nucleophilic. 2. Hydrolysis of 3-NPI: The reagent has degraded due to exposure to moisture. 3. Presence of competing nucleophiles: Buffer components (e.g., Tris, glycine) or other molecules with primary amines are reacting with the 3-NPI. 4. Insufficient molar excess of 3-NPI: The concentration of the labeling reagent is too low. | 1. Adjust pH: Ensure the reaction buffer is at a pH of 9.0-9.5. Use freshly prepared buffers. 2. Use fresh 3-NPI: Prepare a fresh stock solution of 3-NPI in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. 3. Use an amine-free buffer: Switch to a buffer that does not contain primary or secondary amines, such as carbonate or borate buffer. If necessary, dialyze the protein into a suitable buffer before labeling. 4. Increase molar ratio: Increase the molar excess of 3-NPI to protein. An empirical titration may be necessary to find the optimal ratio. |
| Protein Precipitation during Labeling | 1. High concentration of organic solvent: The solvent used to dissolve 3-NPI is causing the protein to denature and precipitate. 2. Over-labeling of the protein: Excessive modification of amino groups can alter the protein's solubility. | 1. Minimize solvent concentration: Add the 3-NPI solution to the protein solution slowly and with gentle stirring to avoid high local concentrations of the organic solvent. 2. Reduce molar excess of 3-NPI: Lower the molar ratio of 3-NPI to protein to control the degree of labeling. |
| Non-specific Labeling or Unexpected Adducts | 1. Reaction with cysteine residues: The pH of the reaction is favoring the reaction with thiols over amines. 2. Presence of impurities: The 3-NPI reagent or the protein sample may contain reactive impurities. | 1. Optimize pH: For specific amine labeling, maintain the pH at 9.0 or slightly above. If cysteine labeling is desired, a pH around 7.4-8.0 is more appropriate. 2. Use high-purity reagents: Ensure the 3-NPI and all other reagents are of high purity. Purify the protein sample to remove any small molecule nucleophiles. |
| Loss of Protein Activity after Labeling | 1. Modification of critical lysine residues: Lysine residues in the active site or at a binding interface have been modified. 2. Conformational changes: The labeling process has induced a change in the protein's three-dimensional structure. | 1. Use a lower molar ratio of 3-NPI: This will result in a lower degree of labeling and may spare the critical lysine residues. 2. Protect the active site: If a ligand or substrate is known to bind to the active site, its presence during the labeling reaction may protect key residues from modification. 3. Perform labeling at a lower temperature: Conducting the reaction at 4°C instead of room temperature can sometimes help to maintain protein stability. |
Experimental Protocols & Methodologies
General Protocol for Protein Labeling with this compound
This protocol provides a general starting point for the labeling of proteins with 3-NPI. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
This compound (3-NPI)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 9.0. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the labeling buffer.
-
-
3-NPI Stock Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of 3-NPI in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Calculate the required volume of the 3-NPI stock solution to achieve the desired molar excess over the protein (a starting point of a 10 to 20-fold molar excess is recommended).
-
While gently stirring the protein solution, slowly add the 3-NPI stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted 3-NPI.
-
Incubate for an additional 1-2 hours at room temperature.
-
-
Purification:
-
Remove the unreacted 3-NPI and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Summary of Reaction Conditions to Minimize Side Reactions
| Parameter | Recommended Condition for Amine Labeling | Rationale for Avoiding Side Reactions |
| pH | 9.0 - 9.5 | Maximizes the deprotonation of primary amines (N-terminus, lysine) while being less favorable for the reaction with cysteine thiols. |
| Buffer Composition | Amine-free buffers (e.g., carbonate, borate) | Prevents the reaction of 3-NPI with buffer components, which would reduce the amount of reagent available for protein labeling. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to maintain protein stability and may reduce the rate of hydrolysis of 3-NPI. |
| Reagent Purity | High-purity 3-NPI and solvents | Minimizes the introduction of contaminating nucleophiles that could lead to unexpected side products. |
| Reaction Time | 1-2 hours (or as optimized) | Sufficient time for the primary reaction to proceed to completion, while minimizing prolonged exposure to conditions that may promote side reactions or protein degradation. |
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for protein labeling with 3-NPI.
Caption: Main and side reaction pathways of this compound.
Technical Support Center: Purification of Thiourea Products from 3-Nitrophenyl Isothiocyanate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiourea derivatives from 3-nitrophenyl isothiocyanate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of thiourea products synthesized from this compound.
Problem: Low or No Yield of Purified Product
Possible Causes:
-
Incomplete Reaction: The initial synthesis reaction may not have gone to completion, leaving a significant amount of starting materials.
-
Product Loss During Work-up: The desired thiourea derivative may be partially soluble in the washing solvents, leading to loss during the initial purification steps.
-
Suboptimal Recrystallization Conditions: The chosen solvent may be too good, keeping the product dissolved even at low temperatures, or too much solvent may have been used.[1]
-
Product Degradation: The presence of strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the thiourea product.[2]
Solutions:
-
Reaction Monitoring: Before starting the purification, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC).
-
Careful Solvent Selection for Washing: Wash the crude product with a solvent in which the desired thiourea is sparingly soluble.
-
Optimize Recrystallization:
-
Perform a solvent screen to find a solvent that dissolves the compound when hot but not at room temperature.
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
If the product does not crystallize upon cooling, try seeding with a pure crystal or gently scratching the inside of the flask.
-
-
Neutralize Reaction Mixture: Before purification, ensure that the reaction mixture is neutralized to prevent acid or base-catalyzed degradation.
Problem: Product is Colored (Yellowish or Brownish)
Possible Causes:
-
Presence of Unreacted this compound: This starting material is often yellow.
-
Formation of Chromophoric Byproducts: Side reactions can lead to the formation of colored impurities.
-
Degradation of the Product: Exposure to heat or light for extended periods can sometimes cause discoloration.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography can be used to separate the colored impurities from the desired product.
-
Minimize Exposure to Heat and Light: Protect the reaction and purification steps from excessive heat and light.
Problem: "Oiling Out" During Recrystallization
Possible Causes:
-
Melting Point Depression: The presence of significant impurities can lower the melting point of the mixture to below the boiling point of the solvent.[3]
-
High Solute Concentration: A supersaturated solution may lead to the separation of the product as a liquid phase.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.[1]
Solutions:
-
Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a Different Solvent: Select a recrystallization solvent with a lower boiling point.
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like a solvent wash before recrystallization.[3]
-
Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of thiourea derivatives from this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: this compound and the amine used in the synthesis. These can often be removed by washing or column chromatography.[4]
-
Symmetrical Thioureas: If the reaction conditions are not carefully controlled, the isothiocyanate can react with the starting amine to form a symmetrical thiourea.[2]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the isothiocyanate to the corresponding amine (3-nitroaniline) or the thiourea product.[2]
Q2: Which purification method is most suitable for thiourea derivatives of this compound?
A2: The choice of purification method depends on the nature of the impurities and the physical properties of the product.
-
Recrystallization is often the most effective method for purifying solid thiourea derivatives. Common solvents include ethanol and benzene.[4][5]
-
Column Chromatography is a versatile technique for separating the desired product from impurities with similar solubility, especially when recrystallization is ineffective.[3][4]
-
Washing/Trituration with a suitable solvent can be a simple and effective first step to remove highly soluble impurities.
Q3: How can I monitor the purity of my thiourea product?
A3: Purity can be assessed using several techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range of 1-2°C is characteristic of a pure compound. Impurities will typically broaden and depress the melting point.[3]
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the structure and identify the presence of impurities.
Data Presentation
| Compound | Purification Method | Solvent(s) | Yield (%) | Purity/Melting Point (°C) | Reference |
| 1-Nicotinoyl-3-(m-nitrophenyl)-thiourea | Recrystallization | Benzene | 94.01 | 105-107 | [5] |
| N-(3-nitrophenyl)-thiourea | Recrystallization | Ethanol | Good | 157-158 | |
| N,N'-bis(3-acetylphenyl)thiourea (Aryl Thiourea) | Recrystallization | Ethanol | - | Sharp (1-2°C range) | [3] |
| General N,N'-disubstituted thioureas | Column Chromatography | Hexane/Ethyl Acetate | - | High | [3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a fume hood, place the crude thiourea derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, benzene).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiourea derivative.
Mandatory Visualization
Caption: General workflow for the purification of thiourea derivatives.
Caption: Troubleshooting decision tree for thiourea purification.
References
Troubleshooting guide for incomplete reactions with 3-Nitrophenyl isothiocyanate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrophenyl isothiocyanate.
Troubleshooting Incomplete Reactions
Reactions of this compound with primary or secondary amines to form thioureas are typically efficient. However, incomplete reactions can occur. This section addresses common problems and their solutions.
dot ```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Incomplete Reaction or Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Assess Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="3. Review Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"];
// Reagent Quality Sub-nodes isothiocyanate_purity [label="Is this compound pure?\n(Moisture-sensitive, store at 2-8°C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; amine_purity [label="Is the amine pure and dry?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stoichiometry [label="Is the stoichiometry correct?\n(Consider 1.0-1.1 eq. of isothiocyanate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Conditions Sub-nodes solvent [label="Is the solvent appropriate and anhydrous?\n(e.g., THF, DCM, Acetonitrile)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Is the temperature optimal?\n(Start at RT, consider gentle heating)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Is the reaction time sufficient?\n(Monitor by TLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Is mixing adequate?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solution_reagents [label="Use fresh/purified reagents.\nHandle under inert atmosphere.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Increase temperature.\nIncrease reaction time.\nChange solvent.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup [label="Optimize extraction/crystallization.\nConsider column chromatography.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_reagents; start -> check_conditions; start -> check_workup;
check_reagents -> isothiocyanate_purity; check_reagents -> amine_purity; check_reagents -> stoichiometry;
isothiocyanate_purity -> solution_reagents; amine_purity -> solution_reagents; stoichiometry -> solution_reagents;
check_conditions -> solvent; check_conditions -> temperature; check_conditions -> time; check_conditions -> mixing;
solvent -> solution_conditions; temperature -> solution_conditions; time -> solution_conditions; mixing -> solution_conditions;
check_workup -> solution_workup; }
Caption: General reaction mechanism for thiourea formation.
Reaction Parameters
The optimal conditions for your reaction will depend on the specific amine being used. However, the following table provides a general starting point for optimization.
| Parameter | Recommended Condition | Rationale & Notes |
| Stoichiometry | 1.0 eq. Amine / 1.0-1.1 eq. This compound | A slight excess of the isothiocyanate can help ensure complete consumption of the amine. [1] |
| Solvent | Anhydrous Aprotic Solvents (e.g., THF, DCM, Acetonitrile) | The reaction should be performed under anhydrous conditions to prevent hydrolysis of the isothiocyanate. [1] |
| Temperature | Room Temperature to Reflux | Start at room temperature. Gentle heating may be required for less reactive amines. [2] |
| Reaction Time | 1 - 24 hours | Highly dependent on the reactivity of the amine. Monitor progress by TLC. [2] |
Experimental Protocols
General Synthesis of an N,N'-Disubstituted Thiourea
This protocol provides a general procedure for the synthesis of a thiourea from an amine and this compound in solution.
Materials:
-
Primary or secondary amine (1.0 mmol)
-
This compound (1.0-1.1 mmol, 1.0-1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM). [1]2. To this solution, add the this compound (1.0-1.1 equivalents) at room temperature. The addition can be done in one portion or dropwise if the reaction is observed to be exothermic. [1]3. Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the limiting starting material is consumed. If the reaction is slow, it can be gently heated. [1]5. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. [2]6. The resulting crude product can then be purified.
Purification of the Thiourea Product
The method of purification will depend on the physical properties of the thiourea product.
-
Recrystallization: If the crude product is a solid, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane).
-
Column Chromatography: If the product is an oil or if recrystallization does not yield a pure product, purification by flash column chromatography on silica gel is the most reliable method. A common eluent system is a gradient of ethyl acetate in hexane. [2]* Trituration: For viscous oils, vigorous stirring with a poor solvent (such as hexane) can sometimes induce crystallization or wash away impurities.
References
Technical Support Center: Purification of Reaction Mixtures Containing 3-Nitrophenyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrophenyl isothiocyanate. Here you will find detailed protocols and recommendations for the effective removal of unreacted starting material from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The most common methods for purifying the desired product and removing unreacted this compound include:
-
Recrystallization: This is effective if your thiourea product is a solid and has different solubility characteristics than the starting isothiocyanate.[1]
-
Column Chromatography: A reliable method for purifying a wide range of products, including oils and non-crystalline solids.[1]
-
Quenching with a Scavenger Resin: This involves adding a solid-supported nucleophile to the reaction mixture to react with the excess isothiocyanate, followed by simple filtration.
-
Liquid-Liquid Extraction: This can be used if the product and the unreacted isothiocyanate have different solubilities in a biphasic solvent system.
Q2: My thiourea product is an oil and will not crystallize. How can I purify it?
A2: If your product is an oil, column chromatography is the most reliable purification method.[1] You can use thin-layer chromatography (TLC) to determine the optimal solvent system beforehand.[1] Another technique to try is trituration, where you vigorously stir the oil with a poor solvent, such as hexane or a mixture of ether/hexane, which can sometimes induce crystallization or wash away impurities.[1]
Q3: What are solid-phase scavengers and how do they work for removing isothiocyanates?
A3: Solid-phase scavengers are reagents that are bound to a solid support, like a polymer resin.[2] For removing electrophiles like isothiocyanates, scavengers with nucleophilic functional groups (e.g., amines) are used.[2] You add the scavenger resin to the reaction mixture, where it reacts with the excess isothiocyanate. The resulting resin-bound byproduct can then be easily removed by filtration, simplifying the workup process.[2]
Q4: Can I use an amine to quench the excess this compound?
A4: Yes, adding a simple amine (like butylamine or tris(2-aminoethyl)amine) to the reaction mixture will react with the excess isothiocyanate to form a thiourea. This new, more polar thiourea can then be more easily separated from your desired product by chromatography or extraction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty in product purification | The crude product is an oil and won't crystallize. | Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. Use TLC to determine the optimal solvent system.[1]Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane) to induce crystallization or wash away impurities.[1] |
| Low reaction yield after purification | The product may be lost during extraction or recrystallization. | Optimize the recrystallization solvent to ensure high recovery of the product. Consider using column chromatography to minimize product loss.[1] |
| Reaction is very slow or has not gone to completion | This can be due to the poor reactivity of the amine or steric hindrance.[1] | Increase Temperature: Try heating the reaction to reflux.[1]Increase Reaction Time: Monitor the reaction by TLC and allow it to run for a longer period (e.g., 24-48 hours).[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general procedure for purifying a reaction mixture when recrystallization is not effective.
Materials:
-
Crude reaction mixture
-
Silica gel
-
Appropriate solvents for the mobile phase (e.g., hexane and ethyl acetate), determined by TLC analysis
-
Chromatography column
-
Collection tubes
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Prepare a silica gel slurry in the less polar solvent of your mobile phase and pack the chromatography column.
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Quenching with a Solid-Phase Scavenger (e.g., PS-Trisamine)
This protocol is for removing excess electrophilic this compound.
Materials:
-
Crude reaction mixture containing excess this compound
-
PS-Trisamine scavenger resin
-
An appropriate solvent (e.g., dichloromethane, THF)
-
Filtration apparatus
Procedure:
-
To the crude reaction mixture, add PS-Trisamine resin (typically 2-3 equivalents relative to the excess isothiocyanate).
-
Stir the mixture at room temperature for 2-16 hours. Monitor the disappearance of the isothiocyanate by TLC.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of a reaction mixture.
Caption: A decision tree to guide the choice of purification method.
Caption: Reaction of an amine scavenger resin with this compound.
References
Stability issues of 3-Nitrophenyl isothiocyanate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Nitrophenyl isothiocyanate in various solvents. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
A freshly prepared solution of this compound loses its characteristic pale yellow color and may turn brown.
-
Analysis by HPLC shows a rapid decrease in the peak corresponding to this compound and the appearance of new peaks.
-
Inconsistent results in biological assays.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Solvent Nucleophilicity | Protic solvents (e.g., water, methanol, ethanol) and nucleophilic aprotic solvents can react with the highly electrophilic isothiocyanate group, leading to the formation of thiocarbamates or other degradation products. | Prioritize the use of dry, aprotic, non-nucleophilic solvents such as acetonitrile, acetone, or anhydrous dichloromethane (DCM). If a protic solvent is required for an experiment, prepare the solution immediately before use and keep it at a low temperature. |
| Presence of Water | Trace amounts of water in aprotic solvents can lead to hydrolysis of the isothiocyanate to the corresponding amine (3-nitroaniline). | Use anhydrous solvents and store them over molecular sieves. Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Solvent Impurities | Solvents may contain nucleophilic impurities (e.g., amines in DMF) that can react with the isothiocyanate. | Use high-purity or HPLC-grade solvents. If impurities are suspected, consider purifying the solvent before use. |
| Elevated Temperature | Higher temperatures accelerate the rate of degradation reactions. | Prepare and store solutions at low temperatures (2-8°C or -20°C). For long-term storage, it is recommended to store the compound as a dry solid at -20°C. |
| pH of the Medium | Aqueous solutions with neutral or basic pH can accelerate the hydrolysis of isothiocyanates. | If an aqueous buffer is necessary, a slightly acidic pH may offer better stability. However, stability in any aqueous medium is generally poor. |
Issue 2: Inconsistent Chromatographic Analysis (HPLC)
Symptoms:
-
Poor peak shape (tailing or fronting) for this compound.
-
Irreproducible retention times.
-
Loss of compound during the chromatographic run, leading to inaccurate quantification.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| On-Column Degradation | The aqueous component of the mobile phase can cause hydrolysis of the isothiocyanate on the column, especially at room temperature. | Consider using a heated column (e.g., 40-60°C) to improve solubility and reduce the risk of on-column precipitation and degradation.[1] |
| Precipitation in the HPLC System | This compound has limited water solubility and may precipitate when the sample (dissolved in an organic solvent) mixes with a highly aqueous mobile phase. | Ensure the initial mobile phase composition has a sufficient organic percentage to keep the compound soluble upon injection. Use a sample diluent that is compatible with the mobile phase. |
| Reaction with Mobile Phase Additives | Certain mobile phase additives could potentially react with the isothiocyanate. | Use common and relatively inert mobile phase modifiers like formic acid or trifluoroacetic acid. Avoid additives with nucleophilic functional groups. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For short-term storage and immediate use, anhydrous acetonitrile is a good choice as it is a polar aprotic solvent with low nucleophilicity.[2] For long-term storage, it is best to store this compound as a solid at -20°C under an inert atmosphere. If a stock solution is required, prepare it in anhydrous acetonitrile and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: Can I use DMSO to prepare stock solutions of this compound?
A2: Caution is advised when using DMSO. While it is a powerful solvent, DMSO can act as a nucleophile and has been shown to react with aryl isothiocyanates, potentially leading to the formation of byproducts.[3][4][5] If DMSO is necessary for your experimental setup, prepare the solution immediately before use and minimize storage time.
Q3: How does the nitro group on the phenyl ring affect the stability of this compound?
A3: The electron-withdrawing nature of the nitro group increases the electrophilicity of the isothiocyanate carbon atom. This makes this compound more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate, and thus, potentially less stable in the presence of nucleophilic solvents or impurities.
Q4: What are the expected degradation products of this compound in protic solvents?
A4: In the presence of water, the primary degradation product is 3-nitroaniline, formed through hydrolysis. In alcoholic solvents (e.g., methanol, ethanol), the corresponding thiocarbamates are the expected products of alcoholysis.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable method is to use a stability-indicating HPLC method. This involves analyzing the solution at different time points and observing the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. A detailed protocol for a general stability study is provided below.
Summary of Solvent Stability
While specific quantitative data for this compound is limited, the following table summarizes its expected stability based on the general reactivity of aromatic isothiocyanates.
| Solvent | Solvent Type | Expected Stability | Notes |
| Acetonitrile | Polar Aprotic | Good | Recommended for stock solutions. Use anhydrous grade.[2] |
| Acetone | Polar Aprotic | Good | Use anhydrous grade. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Good | Ensure the solvent is dry. Storage at low temperatures (-20°C) is recommended. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Poor | Can react with aryl isothiocyanates.[3][4][5] Use with caution and prepare solutions fresh. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to Poor | May contain amine impurities that react with the isothiocyanate. |
| Methanol / Ethanol | Polar Protic | Poor | Reacts to form thiocarbamates. Avoid for storage. |
| Water / Aqueous Buffers | Polar Protic | Very Poor | Rapid hydrolysis to 3-nitroaniline occurs, especially at neutral to basic pH. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent over time.
1. Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, DMSO, etc.)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a final concentration of 1 mg/mL. This is your stock solution.
3. Stability Study Setup:
-
Aliquots of the stock solution are stored under different conditions (e.g., room temperature, 4°C, -20°C).
-
Aliquots should be protected from light to avoid photolytic degradation.
4. HPLC Analysis:
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase or a compatible solvent. Inject into the HPLC system.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each storage condition, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at a composition that retains the compound (e.g., 40% B), and increase to a high organic percentage (e.g., 95% B) to elute any less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has strong absorbance (e.g., 254 nm or its λmax).
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak area.
-
Plot the percentage remaining versus time for each storage condition.
-
The half-life (t½) in each condition can be determined from the degradation kinetics (e.g., assuming first-order decay).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09784D [pubs.rsc.org]
- 4. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Nitrophenyl, 3-Nitrophenyl, and 4-Nitrophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of three isomeric nitrophenyl isothiocyanates: 2-nitrophenyl isothiocyanate, 3-nitrophenyl isothiocyanate, and 4-nitrophenyl isothiocyanate. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, drug development, and as probes in chemical biology. This document outlines the theoretical basis for their reactivity differences, provides a qualitative comparison, and details experimental protocols for their quantitative assessment.
Theoretical Background: Electronic and Steric Effects
The reactivity of the isothiocyanate group (-N=C=S) is characterized by the electrophilicity of the central carbon atom, which is susceptible to nucleophilic attack. In nitrophenyl isothiocyanates, the presence of a nitro group (-NO₂) significantly influences this reactivity through a combination of electronic and steric effects.
The nitro group is a strong electron-withdrawing group, which can increase the electrophilicity of the isothiocyanate carbon via two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds. This effect is distance-dependent and is strongest at the ortho position, followed by the meta and para positions.
-
Resonance Effect (-M or -R): When the nitro group is at the ortho or para position, it can withdraw electron density from the phenyl ring through resonance, delocalizing the negative charge. This effect further increases the electrophilicity of the isothiocyanate carbon. The resonance effect is not operative when the nitro group is in the meta position.
Steric hindrance can also play a role, particularly for the 2-nitrophenyl isomer, where the bulky nitro group is adjacent to the isothiocyanate functional group. This can impede the approach of a nucleophile to the reactive carbon center.
Reactivity Comparison
Table 1: Qualitative Comparison of Reactivity and Influencing Factors
| Isomer | Expected Relative Reactivity | Dominant Electronic Effect | Steric Hindrance |
| 4-Nitrophenyl isothiocyanate | Highest | -I and -M | Low |
| 2-Nitrophenyl isothiocyanate | Intermediate to High | -I and -M | High |
| This compound | Lowest | -I only | Low |
Rationale:
-
4-Nitrophenyl isothiocyanate is expected to be the most reactive. The strong electron-withdrawing resonance effect of the para-nitro group significantly enhances the electrophilicity of the isothiocyanate carbon, and there is minimal steric hindrance.
-
2-Nitrophenyl isothiocyanate also benefits from both inductive and resonance electron withdrawal. However, the proximity of the nitro group to the reaction center introduces significant steric hindrance, which can counteract the electronic activation, making its reactivity likely intermediate to high, depending on the size of the attacking nucleophile.
-
This compound is predicted to be the least reactive of the three. The nitro group at the meta position can only exert an electron-withdrawing inductive effect, which is weaker than the combined inductive and resonance effects seen in the ortho and para isomers.
Logical Relationship of Reactivity
The interplay of electronic and steric effects determining the reactivity of the nitrophenyl isothiocyanate isomers can be visualized as follows:
Caption: Relationship between electronic and steric effects on the reactivity of nitrophenyl isothiocyanate isomers.
Experimental Protocols
To quantitatively compare the reactivity of these isomers, a kinetic analysis of their reaction with a model nucleophile (e.g., an amine like glycine or a thiol like N-acetylcysteine) is required. The progress of the reaction can be monitored by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Kinetic Analysis
A Comparative Guide to Protein Sequencing Reagents: 3-Nitrophenyl Isothiocyanate vs. Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the N-terminal amino acid sequence of proteins and peptides is a cornerstone of proteomics and plays a pivotal role in drug discovery and development. The Edman degradation, a well-established chemical method for sequential N-terminal sequencing, relies on the use of an isothiocyanate reagent. For decades, phenyl isothiocyanate (PITC) has been the gold standard for this application. This guide provides a detailed comparison of the established reagent, PITC, with a potential, though less studied, alternative: 3-Nitrophenyl isothiocyanate (3-NTC).
This comparison is based on the well-documented performance of PITC and a theoretical evaluation of 3-NTC's potential efficiency, drawing upon the known electronic effects of the nitro functional group. To date, a comprehensive experimental comparison of these two reagents for protein sequencing is not available in the peer-reviewed literature.
Theoretical Performance Comparison
The efficiency of the Edman degradation is critically dependent on the performance of the isothiocyanate reagent in three key steps: coupling to the N-terminal amino group, cleavage of the derivatized amino acid, and the detection of the resulting thiohydantoin derivative.
The introduction of a nitro group onto the phenyl ring of the isothiocyanate is expected to significantly influence its reactivity. The nitro group is a strong electron-withdrawing group, which is anticipated to increase the electrophilicity of the isothiocyanate carbon atom. This enhanced electrophilicity would theoretically lead to a faster and more efficient coupling reaction with the nucleophilic N-terminal amino group of the peptide.
However, the electron-withdrawing nature of the nitro group could also impact the subsequent cleavage and conversion steps, as well as the stability and detection of the resulting nitrophenylthiohydantoin (NTH) amino acid derivative.
Below is a summary of the anticipated performance of 3-NTC compared to the known performance of PITC.
| Performance Metric | Phenyl Isothiocyanate (PITC) | This compound (3-NTC) (Theoretical) |
| Coupling Efficiency | High and well-characterized. Automated sequencers can achieve over 99% efficiency per cycle.[1] Manual methods have a repetitive yield of about 95%. | Potentially higher than PITC due to the increased electrophilicity of the isothiocyanate carbon, which is activated by the electron-withdrawing nitro group. This could lead to faster reaction kinetics and a more complete reaction. |
| Cleavage Efficiency | Efficient under acidic conditions, leading to the formation of an anilinothiazolinone (ATZ) derivative. | Expected to be efficient under acidic conditions, similar to PITC. The electronic effects of the nitro group are unlikely to significantly hinder the cleavage mechanism. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are relatively stable and have been extensively characterized. | The stability of nitrophenylthiohydantoin (NTH)-amino acids is not well-documented. The nitro group could potentially influence the stability of the thiohydantoin ring. |
| Detection of Derivatives | PTH-amino acids are readily detected by HPLC with UV detection (typically at 254 nm or 269 nm) due to the phenyl chromophore. Mass spectrometry is also used for identification. | NTH-amino acids would also be detectable by UV-Vis spectrophotometry, and the nitro group may alter the absorption spectrum, potentially offering a different wavelength for detection. Their behavior in mass spectrometry would need to be characterized. |
| Byproducts | The Edman degradation with PITC is a highly optimized process with minimal byproduct formation in automated sequencers. | The potential for different side reactions or the formation of unique byproducts due to the presence of the reactive nitro group cannot be ruled out without experimental data. |
| Established Protocols | Numerous well-established manual and automated protocols are available. | No established protocols for protein sequencing with 3-NTC are currently available. |
Experimental Protocols
As there are no established protocols for protein sequencing using 3-NTC, this section provides a detailed, standard protocol for manual Edman degradation using the conventional reagent, Phenyl isothiocyanate (PITC). This protocol can serve as a foundational method that could be adapted and optimized for use with 3-NTC in future research.
Manual Edman Degradation Protocol using Phenyl Isothiocyanate (PITC)
This protocol outlines the key steps for the manual sequencing of a purified peptide sample.
Materials:
-
Purified peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in pyridine or similar solvent)
-
Coupling buffer (e.g., pyridine/water/triethylamine in appropriate ratios)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Aqueous acid for conversion (e.g., 1 N HCl or 25% TFA)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer within a small reaction tube.
-
Add the PITC solution to the peptide solution.
-
Incubate the reaction mixture under a nitrogen atmosphere at a controlled temperature (e.g., 50°C) for approximately 30 minutes to form the phenylthiocarbamoyl (PTC)-peptide.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Washing:
-
Wash the dried PTC-peptide with heptane and ethyl acetate to remove excess PITC and byproducts.
-
After each wash, centrifuge the sample and carefully remove the supernatant.
-
Dry the sample thoroughly after the final wash.
-
-
Cleavage:
-
Add anhydrous trifluoroacetic acid (TFA) to the dried PTC-peptide.
-
Incubate at a controlled temperature (e.g., 50°C) for about 15 minutes. This step cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative.
-
Dry the sample completely under a stream of nitrogen.
-
-
Extraction:
-
Extract the ATZ-amino acid derivative with an organic solvent such as ethyl acetate or chlorobutane.
-
The remaining, shortened peptide is retained for the next cycle of degradation.
-
-
Conversion:
-
Dry the extracted ATZ-amino acid.
-
Add aqueous acid (e.g., 1 N HCl or 25% TFA) and heat (e.g., 80°C for 10 minutes) to convert the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.
-
Dry the sample.
-
-
Identification:
-
Dissolve the dried PTH-amino acid in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a UV detector.
-
Identify the PTH-amino acid by comparing its retention time to a standard chromatogram of known PTH-amino acids.
-
-
Cycle Repetition:
-
The shortened peptide remaining after the cleavage step is subjected to the next cycle of Edman degradation, starting from the coupling reaction.
-
Mandatory Visualizations
Edman Degradation Workflow
The following diagram illustrates the cyclical process of Edman degradation.
Caption: A diagram illustrating the key steps of the Edman degradation cycle.
Logical Relationship of Reagent Properties to Sequencing Efficiency
This diagram outlines the theoretical relationship between the chemical properties of the isothiocyanate reagent and the overall efficiency of the protein sequencing process.
Caption: The relationship between reagent properties and sequencing efficiency.
References
The Unseen Advantage: 3-Nitrophenyl Isothiocyanate in Bioconjugation Strategies
In the landscape of bioconjugation, the precise and stable linking of molecules to proteins is paramount for the development of effective diagnostics, therapeutics, and research tools. While a host of coupling reagents are available, 3-Nitrophenyl isothiocyanate (3-NPI) offers a distinct set of advantages, particularly concerning reaction efficiency and the stability of the resulting conjugate. This guide provides an objective comparison of 3-NPI with other common coupling reagents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of the most appropriate conjugation chemistry.
Unveiling the Reactivity of this compound
This compound belongs to the isothiocyanate family of reagents that react specifically with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a highly stable thiourea bond. The key to 3-NPI's enhanced performance lies in the electron-withdrawing nature of the nitro group on the phenyl ring. This chemical feature significantly increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by the amine. The result is a faster and more efficient conjugation reaction compared to non-activated isothiocyanates like phenyl isothiocyanate (PITC).
This heightened reactivity is particularly advantageous in applications requiring rapid and complete labeling, such as in peptide sequencing via Edman degradation, where PITC is the traditional reagent. The fundamental reaction mechanism involves the nucleophilic addition of a deprotonated primary amine to the central carbon of the isothiocyanate group, forming a stable thiourea linkage.
Performance Comparison: 3-NPI vs. Other Coupling Reagents
The choice of a coupling reagent is dictated by several factors including the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions. Here, we compare the performance of 3-NPI against two widely used classes of coupling reagents: carbodiimides (EDC/NHS) and other isothiocyanates (e.g., FITC).
| Feature | This compound (3-NPI) | EDC/NHS | Other Isothiocyanates (e.g., FITC) |
| Target Functional Group | Primary Amines (-NH₂) | Carboxyl (-COOH) and Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Linkage | Thiourea | Amide | Thiourea |
| Linkage Stability | Very High | High | Very High |
| Reaction pH | Alkaline (pH 8-9.5) | Acidic to Neutral (pH 4.5-7.5) | Alkaline (pH 8-9.5) |
| Reaction Speed | Fast to Very Fast | Moderate to Fast | Moderate to Fast |
| Specificity | High for primary amines | Can cross-react with sulfhydryls and tyrosines | High for primary amines |
| Byproducts | None that interfere with conjugation | Urea byproduct (can be difficult to remove) | None that interfere with conjugation |
| Aqueous Solubility | Moderate (often requires co-solvent) | Good (especially sulfo-EDC/sulfo-NHS) | Variable (often requires co-solvent) |
Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating a small molecule containing a this compound group to a protein.
Materials:
-
Protein solution (1-10 mg/mL in 0.1 M carbonate-bicarbonate buffer, pH 9.0)
-
This compound derivative (10 mg/mL in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M glycine, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the 3-NPI derivative in anhydrous DMSO or DMF.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add a 10 to 20-fold molar excess of the dissolved 3-NPI derivative.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching buffer to a final concentration of 100 mM to react with any unreacted 3-NPI. Incubate for 1 hour at room temperature.
-
Purification: Remove the unreacted 3-NPI and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and the wavelength corresponding to the 3-nitrophenyl group.
Protocol 2: EDC/NHS Coupling of a Small Molecule to a Protein
This protocol describes the two-step carbodiimide-mediated coupling of a carboxyl-containing small molecule to the primary amines of a protein.
Materials:
-
Protein solution (1-10 mg/mL in MES buffer, pH 6.0)
-
Small molecule with a carboxyl group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column
Procedure:
-
Carboxyl Activation: Dissolve the carboxyl-containing small molecule in the activation buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.
-
Protein Preparation: Exchange the protein into the coupling buffer.
-
Conjugation Reaction: Add the activated small molecule solution to the protein solution. A 20 to 50-fold molar excess of the activated molecule over the protein is recommended.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to quench the reaction.
-
Purification: Purify the protein conjugate using a size-exclusion chromatography column.
-
Characterization: Characterize the conjugate to determine the extent of modification.
Visualizing the Pathways and Workflows
To further clarify the processes and logical relationships, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for protein conjugation.
Caption: Reaction mechanism of 3-NPI with a primary amine.
Caption: A guide for selecting the appropriate coupling reagent.
Comparative Antimicrobial Efficacy of Aromatic Isothiocyanates and the Potential of 3-Nitrophenyl Isothiocyanate-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antimicrobial Potential of Isothiocyanate Derivatives
Isothiocyanates (ITCs), a class of naturally occurring and synthetic compounds, have garnered significant attention for their broad-spectrum antimicrobial properties. Their potential as alternatives to conventional antibiotics is an active area of research. This guide provides a comparative analysis of the antimicrobial efficacy of well-studied aromatic isothiocyanates and explores the prospective antimicrobial activity of 3-Nitrophenyl isothiocyanate-derived compounds based on structure-activity relationships.
Comparison of Antimicrobial Activity of Aromatic Isothiocyanates
Quantitative data on the antimicrobial efficacy of various aromatic isothiocyanates against common bacterial pathogens are summarized below. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible microbial growth.
| Compound | Microorganism | MIC Range (µg/mL) |
| Benzyl isothiocyanate (BITC) | Methicillin-resistant S. aureus (MRSA) | 2.9 - 110[1] |
| Campylobacter jejuni | 1.25 - 5[1] | |
| 2-Phenylethyl isothiocyanate (PEITC) | Staphylococcus aureus | 100 |
| Pseudomonas aeruginosa | 100 | |
| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000[2] |
| Staphylococcus aureus | 1000[2] | |
| Allyl isothiocyanate (AITC) * | Escherichia coli O157:H7 | 59 |
| Campylobacter jejuni | 200 | |
| Staphylococcus aureus | 100 | |
| Pseudomonas aeruginosa | 100 |
Note: Allyl isothiocyanate (AITC) is an aliphatic ITC included for comparative purposes.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in evaluating the antimicrobial efficacy of a compound. The broth microdilution method is a standard and widely used technique.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Isothiocyanate stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile multichannel pipettes and tips
-
Incubator
-
Plate reader (optional, for optical density measurements)
Procedure:
-
Preparation of Isothiocyanate Dilutions:
-
A stock solution of the test isothiocyanate is prepared in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, 100 µL of sterile broth is added to all wells except for the first column.
-
200 µL of the isothiocyanate stock solution (at twice the highest desired concentration) is added to the first column.
-
A two-fold serial dilution is performed by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. 100 µL is then discarded from the tenth column.
-
Column 11 serves as the positive control (broth with inoculum, no compound), and column 12 serves as the negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, a few colonies of the test microorganism are suspended in saline or broth.
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
100 µL of the prepared inoculum is added to each well (except the negative control).
-
The microtiter plate is incubated at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for many bacteria).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the isothiocyanate at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
-
Potential of this compound-Derived Compounds
The introduction of a nitro group (-NO2) onto the phenyl ring is a common strategy in medicinal chemistry to enhance antimicrobial activity. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial effects. The nitro group can be reduced within microbial cells to form reactive intermediates that can damage cellular macromolecules, including DNA. Therefore, it is plausible that this compound and its derivatives could exhibit significant antimicrobial properties. Further research is warranted to synthesize and evaluate these compounds to determine their specific MIC and MBC values against a panel of pathogenic microorganisms.
Mechanism of Action and Experimental Workflow
The antimicrobial action of isothiocyanates is generally attributed to their ability to react with sulfhydryl groups of proteins, thereby inactivating essential enzymes and disrupting cellular functions. Aromatic ITCs are thought to readily cross bacterial cell membranes due to their lipophilic nature.
The following diagram illustrates a typical experimental workflow for the validation of antimicrobial efficacy.
Caption: Workflow for evaluating the antimicrobial efficacy of novel compounds.
The logical progression from synthesis to rigorous antimicrobial testing and comparative analysis is crucial for the identification of promising new drug candidates.
Signaling Pathways and Mechanisms
The precise signaling pathways affected by isothiocyanates in bacteria are still under investigation. However, their primary mode of action is believed to involve the disruption of key cellular processes through the covalent modification of proteins.
Caption: Proposed mechanism of antimicrobial action for aromatic isothiocyanates.
References
Benchmarking the anticancer activity of 3-Nitrophenyl isothiocyanate derivatives against known drugs
In the relentless pursuit of novel and more effective cancer therapeutics, 3-Nitrophenyl isothiocyanate (3-NPI) derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the anticancer activity of these derivatives against established anticancer drugs, supported by experimental data. The following sections detail the cytotoxic effects, underlying mechanisms of action, and comprehensive experimental protocols for the cited studies.
Cytotoxicity Profile of this compound Derivatives
The anticancer potential of several this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined and compared with the well-established chemotherapeutic agent, doxorubicin.
A study on nitrophenyl-group-containing heterocycles, which include derivatives with a 3-nitrophenyl moiety, demonstrated their cytotoxic effects against human pancreatic adenocarcinoma (PACA2) and lung carcinoma (A549) cell lines. Notably, some of these derivatives exhibited IC50 values comparable to or even lower than doxorubicin, indicating significant anticancer activity.
Similarly, a series of novel thiazole derivatives incorporating a 3-nitrophenyl group were synthesized and evaluated for their anticancer properties. One of the derivatives displayed a potent inhibitory effect on the MDA-MB-231 human breast cancer cell line.
The table below summarizes the IC50 values of representative this compound derivatives and doxorubicin against various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Nitrophenyl Derivative 1 | PACA2 (Pancreatic) | 53.5 | [1] |
| 3-Nitrophenyl Derivative 2 | PACA2 (Pancreatic) | 25.9 | [1] |
| Doxorubicin | PACA2 (Pancreatic) | Not specified in abstract | [1] |
| 3-Nitrophenyl Derivative 3 | A549 (Lung) | 34.9 | [1] |
| Doxorubicin | A549 (Lung) | Not specified in abstract | [1] |
| 3-Nitrophenyl Thiazole Derivative | MDA-MB-231 (Breast) | 1.21 | [2] |
| Sorafenib (Reference) | MDA-MB-231 (Breast) | 1.18 | [2] |
Mechanisms of Anticancer Action
The anticancer activity of this compound derivatives is attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.
Induction of Apoptosis
Studies have indicated that these derivatives can trigger apoptosis through various signaling pathways. One investigated mechanism involves the upregulation of death receptor 4 (DR4), which is a key component of the extrinsic apoptosis pathway. Activation of DR4 initiates a signaling cascade that ultimately leads to the execution of apoptosis. Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, has been observed in cancer cells treated with 3-nitrophenyl derivatives, confirming the induction of this cell death program.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the cell cycle of cancer cells. Specifically, treatment with these compounds can lead to cell cycle arrest at the G1 and G2/M phases. This disruption prevents cancer cells from proceeding with cell division, thereby inhibiting tumor growth. The mechanism of cell cycle arrest may involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). Some evidence also points towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis and proliferation, as a potential mechanism.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams were generated using Graphviz.
Experimental workflow for assessing anticancer activity.
Proposed apoptosis signaling pathway of 3-NPI derivatives.
Proposed cell cycle arrest mechanism of 3-NPI derivatives.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the this compound derivatives or doxorubicin for 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[3][4][5][6][7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect apoptosis by staining for phosphatidylserine externalization (an early apoptotic marker) and plasma membrane integrity.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[1][2][8][9]
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.[1][2][8][9]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2][8][9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.[10][11][12]
-
Staining: The fixed cells are washed and then incubated with a solution containing propidium iodide and RNase A to stain the DNA.[10][11][12]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.[10][11][12]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
A Researcher's Guide to Thiourea Synthesis: Comparing Alternatives to 3-Nitrophenyl Isothiocyanate
The synthesis of thiourea derivatives is a fundamental process in medicinal chemistry and drug development, providing scaffolds for a vast array of therapeutic agents.[1][2][3] While 3-Nitrophenyl isothiocyanate has long been a staple reagent for this transformation, the quest for milder reaction conditions, higher yields, and greater functional group diversity has driven the adoption of several effective alternatives. This guide offers an objective comparison of these alternative reagents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Performance Metrics: A Comparative Analysis
The selection of an isothiocyanate reagent is critical as it directly influences reaction efficiency, yield, and the properties of the final compound. The following table provides a summary of quantitative data for common alternatives compared to this compound.
| Reagent | Typical Yield (%) | Representative Reaction Conditions | Key Advantages | Potential Disadvantages |
| This compound | 75-90 | Often requires heating in solvents like acetone or ethanol | Well-established reagent; electron-withdrawing nitro group can activate the isothiocyanate | May require elevated temperatures; nitro group can be undesirable in final product |
| Phenyl isothiocyanate | 80-95[4][5] | Room temperature to gentle reflux in solvents like toluene or DCM[4][5] | High reactivity, commercially available, mild conditions often suffice[4] | Lacks a functional handle for further derivatization |
| 4-Chlorophenyl isothiocyanate | 85-98[6] | Room temperature in solvents like ethanol or DMF[7][8] | Electron-withdrawing chloro group enhances reactivity; provides a site for cross-coupling reactions | Potential for side reactions with certain nucleophiles |
| Allyl isothiocyanate | 70-92[9][10] | Mild conditions, often at room temperature | Introduces a versatile allyl group for post-synthesis modifications (e.g., metathesis, additions) | Volatile and pungent; may not be suitable for all applications |
| Benzoyl isothiocyanate | 82-96[11][12] | Typically room temperature to reflux in acetone[11][12] | The acyl group can be cleaved under basic conditions; can influence compound crystallinity | Increased steric bulk may slow reactions with hindered amines |
Featured Experimental Protocols
The following protocols are generalized procedures derived from published literature, providing a starting point for laboratory synthesis.
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea using Phenyl Isothiocyanate[4][5]
-
Reactant Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 mmol) in a suitable solvent such as toluene or dichloromethane (10-20 mL).
-
Reagent Addition: Add an equimolar amount of phenyl isothiocyanate (1.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. For less reactive amines, the mixture can be gently refluxed.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.
Protocol 2: Synthesis of N-Aroyl Thiourea using Benzoyl Isothiocyanate[11][12]
-
Isothiocyanate Generation (In Situ): In a flask containing dry acetone (20 mL), add ammonium thiocyanate (1.1 mmol). To this suspension, add the corresponding benzoyl chloride (1.0 mmol) and reflux the mixture for approximately 15 minutes to generate benzoyl isothiocyanate.
-
Amine Addition: Cool the mixture to room temperature and add the desired amine (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours.
-
Work-up: Pour the reaction mixture into crushed ice/water.
-
Isolation & Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from an appropriate solvent to yield the pure N-aroyl thiourea.
Visualizing the Synthetic Pathway and Reagent Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
A Head-to-Head Comparison of 3-Nitrophenyl Isothiocyanate and Isocyanates in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is paramount. The choice of conjugation chemistry can significantly impact the efficacy, stability, and safety of the final product, be it a diagnostic reagent or a targeted therapeutic. This guide provides an objective, data-driven comparison between 3-Nitrophenyl isothiocyanate and isocyanates for the bioconjugation of proteins and other biomolecules.
Isothiocyanates and isocyanates are both electrophilic reagents that readily react with nucleophilic functional groups on biomolecules, primarily primary amines found on lysine residues and the N-terminus of proteins. However, their reactivity profiles, the stability of the resulting linkages, and their suitability for aqueous bioconjugation differ significantly. This guide will delve into these differences, presenting quantitative data and detailed experimental protocols to inform the selection of the optimal reagent for specific research and development needs.
At a Glance: this compound vs. Isocyanates
| Feature | This compound | Isocyanates |
| Reactive Group | Isothiocyanate (-N=C=S) | Isocyanate (-N=C=O) |
| Primary Target | Primary amines (Lysine, N-terminus), Thiols (Cysteine) | Primary amines (Lysine, N-terminus) |
| Resulting Linkage | Thiourea | Urea |
| Reactivity | Moderate | High |
| Aqueous Stability | Relatively stable | Highly susceptible to hydrolysis |
| pH Dependence | Reaction with thiols favored at pH 7.4-9.1; reaction with amines favored at pH 9.0-11.0.[1] | Reaction with amines favored at pH 7.2-8.5.[2] |
| Linkage Stability | Generally stable, but can be susceptible to in vivo degradation. | Highly stable amide bond (when formed from activated esters).[2] |
| Common Applications | Fluorescent labeling, antibody-drug conjugate (ADC) development. | Industrial polymer synthesis; less common for aqueous bioconjugation due to instability. |
Quantitative Data Presentation
The following tables summarize key quantitative data for the performance of isothiocyanates and isocyanates (often used as their more stable N-hydroxysuccinimide ester derivatives in bioconjugation) in bioconjugation reactions.
Table 1: Reaction Kinetics of Isothiocyanates with Thiols
| Isothiocyanate | Nucleophile | Second-Order Rate Constant (M⁻¹min⁻¹) | pH | Reference |
| Benzyl Isothiocyanate (BITC) | Glutathione (GSH) | 130 | 6.5 | [3] |
| Allyl Isothiocyanate (AITC) | Glutathione (GSH) | 75 | 6.5 | [3] |
| Sulforaphane (SFN) | Glutathione (GSH) | 45 | 6.5 | [3] |
Note: Data for this compound was not available. The data presented is for other common isothiocyanates to illustrate the range of reactivity.
Table 2: Comparative Stability of Bioconjugate Linkages
| Linker Type | Linkage | Half-life in Human Plasma | Key Considerations | Reference |
| Thiourea | Thiourea | Variable, can be unstable in vivo | Susceptible to cleavage, potentially leading to premature drug release. | |
| Amide (from NHS Ester) | Amide | > 9 days | Highly stable in circulation. | [4] |
| Thioether (from Maleimide) | Thioether | ~2 - 7 days | Generally stable, but can undergo retro-Michael reaction. | [4] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
Objective: To covalently label a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 8.0-9.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the isothiocyanate solution to the protein solution at a molar ratio of 5-20:1 (reagent:protein).
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted reagent.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.[5]
Protocol 2: Comparative Stability Testing of Thiourea and Urea-Linked Conjugates
Objective: To compare the stability of thiourea and urea-linked protein conjugates in plasma.
Materials:
-
Purified thiourea-linked conjugate (from Protocol 1)
-
Purified urea-linked conjugate (prepared using an appropriate NHS-ester)
-
Human plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
ADC Incubation: Dilute the test conjugates to a final concentration (e.g., 100 µg/mL) in human plasma and a control sample in PBS.[4]
-
Incubation: Incubate the samples at 37°C with gentle shaking for a predetermined time course (e.g., 0, 24, 48, 72, 96, 168 hours).[4]
-
Sample Collection: At each time point, collect aliquots and store them at -80°C until analysis.[4]
-
Sample Preparation for LC-MS:
-
For Intact Conjugate Analysis: Thaw plasma samples and use immunocapture to isolate the conjugate.
-
For Free Payload Analysis: Precipitate proteins in the plasma samples with an organic solvent (e.g., acetonitrile) and collect the supernatant.[4]
-
-
LC-MS Analysis:
-
Analyze the immunocaptured conjugate to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Quantify the free payload in the supernatant using LC-MS/MS.[4]
-
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload over time to determine the half-life of each linker.
Mandatory Visualization
References
Analysis of the kinetic differences between aliphatic and aromatic isothiocyanates like 3-NITC
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring compounds, found predominantly in cruciferous vegetables, that have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer and anti-inflammatory properties. Their biological activity is intrinsically linked to the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with nucleophiles such as the thiol groups of cysteine residues within proteins. This reactivity, however, varies significantly between two main classes of ITCs: aliphatic and aromatic. This guide provides a comprehensive analysis of the kinetic differences between these two groups, with a special focus on the aromatic isothiocyanate 3-nitrophenyl isothiocyanate (3-NITC), to support researchers in drug development and scientific investigation.
Executive Summary
In general, aliphatic isothiocyanates are more reactive than their aromatic counterparts . This difference in reactivity is primarily attributed to the electronic effects of the substituent (R-group) attached to the isothiocyanate functional group. Alkyl groups in aliphatic ITCs are typically electron-donating, which increases the electrophilicity of the central carbon atom in the -N=C=S group, making it more susceptible to nucleophilic attack. Conversely, the aryl group in aromatic ITCs can withdraw electron density and stabilize the molecule through resonance, thereby reducing its reactivity.[1] These kinetic differences have profound implications for the biological activity of these compounds, influencing their potency in modulating key cellular signaling pathways.
Quantitative Kinetic Analysis
The reactivity of isothiocyanates is typically quantified by determining the second-order rate constants for their reactions with biologically relevant nucleophiles, such as the antioxidant glutathione (GSH) or the amino acid N-acetylcysteine (NAC). The tables below summarize key kinetic data for representative aliphatic and aromatic isothiocyanates.
Table 1: Second-Order Rate Constants for the Reaction of Isothiocyanates with Glutathione (GSH)
| Isothiocyanate | Class | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |
| Benzyl Isothiocyanate (BITC) | Aromatic | C₆H₅CH₂NCS | 130[2] |
| Allyl Isothiocyanate (AITC) | Aliphatic | CH₂=CHCH₂NCS | 75[2] |
| Sulforaphane (SFN) | Aliphatic | CH₃S(O)(CH₂)₄NCS | 45[2] |
Signaling Pathway Modulation: A Tale of Two Reactivities
The differential kinetics of aliphatic and aromatic isothiocyanates directly impact their interaction with cellular signaling pathways. The potency and, in some cases, the specific pathways modulated can be attributed to their reactivity.
The Nrf2-Keap1 Antioxidant Response Pathway
A primary target of isothiocyanates is the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant and detoxification responses. Isothiocyanates react with cysteine residues on the Keap1 protein, leading to the release of the transcription factor Nrf2, which then translocates to the nucleus to activate the expression of antioxidant response element (ARE)-driven genes.[1]
The potency of an isothiocyanate as an Nrf2 activator is directly correlated with its reactivity. More reactive ITCs can modify Keap1 more efficiently, leading to a more robust Nrf2 response. Consequently, the generally more reactive aliphatic isothiocyanates, such as sulforaphane, are often more potent activators of the Nrf2 pathway compared to some aromatic isothiocyanates .[3]
Figure 1. Activation of the Nrf2-Keap1 signaling pathway by isothiocyanates.
Differential Regulation of Other Key Signaling Pathways
Beyond the Nrf2 pathway, aliphatic and aromatic isothiocyanates can differentially modulate other critical cellular signaling cascades.
-
Toll-like Receptor 3 (TLR3) Signaling: Studies have shown that the aromatic phenethyl isothiocyanate (PEITC) preferentially inhibits TLR3-mediated IRF3 signaling, while the aliphatic sulforaphane (SFN) preferentially blocks TLR3-mediated NF-κB signaling. This highlights a clear divergence in their immunomodulatory effects.
-
MAPK, PI3K/Akt, and p53 Pathways: Both classes of ITCs have been shown to influence these pathways, which are central to cell proliferation, survival, and apoptosis. For instance, both PEITC and SFN can activate the MAPK pathway, though the extent and specific downstream effects can vary.[4] Similarly, both have been implicated in the activation of p53-dependent apoptotic pathways. PEITC has been shown to activate MAPK, PI3K-Akt, and p53 signaling pathways in hepatocellular carcinoma cells.[5] Sulforaphane has also been demonstrated to modulate MAPK and PI3K/Akt pathways.[6]
-
NF-κB Pathway: The NF-κB signaling pathway, a key regulator of inflammation, is another important target. Both PEITC and SFN have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.[4] The aliphatic allyl isothiocyanate (AITC) has also been shown to ameliorate inflammation by inhibiting the NF-κB pathway.[7][8][9]
Experimental Protocols
Accurate determination of the kinetic parameters of isothiocyanate reactions is crucial for structure-activity relationship studies. Below are detailed methodologies for two common analytical techniques.
Protocol 1: UV-Vis Spectrophotometry for Kinetic Analysis
This method is suitable for monitoring reactions where the formation of the dithiocarbamate product results in a change in the UV-Vis absorbance spectrum.
Materials:
-
Isothiocyanate of interest (e.g., Sulforaphane, 3-NITC)
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of NAC (e.g., 100 mM) in the phosphate buffer.
-
-
Determination of λmax of the Product:
-
To a cuvette, add the phosphate buffer and a final concentration of the isothiocyanate (e.g., 50 µM) and NAC (e.g., 5 mM) to allow the reaction to go to completion.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, add the phosphate buffer and the NAC solution to achieve the desired final concentration (e.g., 5 mM).
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM). Mix quickly.
-
Immediately start monitoring the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of NAC), plot the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at reaction completion and At is the absorbance at time t.
-
The pseudo-first-order rate constant (k') is determined from the slope of the resulting line (slope = -k').
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of NAC.[2]
-
Figure 2. Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
Protocol 2: HPLC for Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for monitoring the kinetics of isothiocyanate reactions by separating and quantifying reactants and products over time.
Materials:
-
Isothiocyanate of interest
-
Nucleophile (e.g., amino acid or glutathione)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.
-
Reaction Setup:
-
Initiate the reaction by mixing the isothiocyanate and nucleophile solutions in a thermostatted vessel.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
-
Quenching: Immediately add the aliquot to a quenching solution to stop the reaction.
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Separate the components using a suitable mobile phase gradient.
-
Quantify the concentrations of the remaining isothiocyanate and the formed product by integrating the respective peak areas and comparing them to a standard curve.
-
-
Data Analysis:
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).
-
Figure 3. A typical experimental workflow for determining the reaction kinetics of isothiocyanates using HPLC.
Conclusion
The kinetic differences between aliphatic and aromatic isothiocyanates are a crucial determinant of their biological activity. The generally higher reactivity of aliphatic ITCs often translates to greater potency in modulating key signaling pathways like the Nrf2-Keap1 system. However, the specific biological outcomes are also dependent on the unique interactions of each compound with various cellular targets. A thorough understanding of these kinetic properties, supported by robust experimental data, is essential for the rational design and development of isothiocyanate-based therapeutic agents. Researchers should carefully consider these structure-activity relationships when selecting isothiocyanates for their specific research applications.
References
- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allyl isothiocyanate ameliorates lipid accumulation and inflammation in nonalcoholic fatty liver disease via the Sirt1/AMPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl isothiocyanate ameliorates lipid accumulation and inflammation in nonalcoholic fatty liver disease via the Sirt1/AMPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Nitrophenyl Isothiocyanate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds like 3-Nitrophenyl isothiocyanate are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols.
I. Understanding the Hazards
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage[1][2]. It is harmful if swallowed or in contact with skin, and toxic if inhaled[2]. Therefore, strict adherence to safety measures is crucial during handling and disposal.
II. Quantitative Data Summary
A clear understanding of the compound's properties is essential for safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S | [3] |
| Molecular Weight | 180.18 g/mol | [1][3] |
| Melting Point | 57-60 °C | [1][3] |
| Storage Temperature | 2-8°C | [1] |
III. Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary, especially when handling the powder form.[1]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit is recommended.
IV. Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent the spread of contamination and minimize exposure.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne powder.
-
Contain: For small spills, carefully sweep up the solid material using non-sparking tools and place it into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: All materials used for cleanup (e.g., absorbent pads, contaminated clothing) must be disposed of as hazardous waste.
V. Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility[2][4][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and durable container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Corrosive, Toxic).
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most current and detailed information. By prioritizing safety and following these procedures, you contribute to a secure and responsible research environment.
References
- 1. This compound 98 3529-82-6 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3529-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
